Product packaging for 1-Methyl-1H-imidazol-5-amine hydrochloride(Cat. No.:CAS No. 1588441-15-9)

1-Methyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B1401634
CAS No.: 1588441-15-9
M. Wt: 133.58 g/mol
InChI Key: IBCVQLCVHKETTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-1H-imidazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN3 and its molecular weight is 133.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClN3 B1401634 1-Methyl-1H-imidazol-5-amine hydrochloride CAS No. 1588441-15-9

Properties

IUPAC Name

3-methylimidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-7-3-6-2-4(7)5;/h2-3H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCVQLCVHKETTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-15-9
Record name 1-Methyl-1H-imidazol-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-1H-imidazol-5-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and pharmacological research. Due to the limited availability of a specific CAS number for the hydrochloride salt, this document references the CAS number for the corresponding free base, 5-Amino-1-methylimidazole, which is 66787-75-5[1].

Physicochemical Properties

This compound is a solid compound with a molecular formula of C₄H₈ClN₃ and a molecular weight of 133.58 g/mol [2]. While detailed experimental data for the hydrochloride salt is scarce, the properties of the free base and related imidazole compounds provide valuable insights.

PropertyValueSource
CAS Number (Free Base) 66787-75-5--INVALID-LINK--[1]
Molecular Formula C₄H₈ClN₃CymitQuimica[2]
Molecular Weight 133.58 g/mol CymitQuimica[2]
Appearance SolidCymitQuimica[2]
Purity Typically ≥95%CymitQuimica[2]
Solubility Expected to be soluble in water and polar organic solvents.General chemical principles
Synthesis and Chemical Logic

The synthesis of this compound can be approached through several established methods for imidazole ring formation and functionalization. A common and logical pathway involves the construction of the methylated imidazole ring followed by the introduction of the amine functionality. One plausible synthetic route is adapted from known procedures for similar imidazole derivatives.

A potential synthetic pathway could involve the following key steps:

  • N-Methylation of a suitable imidazole precursor: This establishes the core methylated imidazole structure.

  • Nitration of the imidazole ring: Introduction of a nitro group, which can later be reduced to the desired amine.

  • Reduction of the nitro group: Conversion of the nitroimidazole to the corresponding aminoimidazole.

  • Formation of the hydrochloride salt: Treatment of the free base with hydrochloric acid to yield the final product.

G cluster_synthesis Synthetic Workflow Start Imidazole Precursor Step1 N-Methylation Start->Step1 CH3I or (CH3)2SO4 Step2 Nitration Step1->Step2 HNO3/H2SO4 Step3 Reduction Step2->Step3 H2/Pd-C or SnCl2 Step4 HCl Salt Formation Step3->Step4 HCl in Ether/Dioxane End 1-Methyl-1H-imidazol-5-amine HCl Step4->End

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of 1-Methyl-1H-imidazol-5-amine, which can then be converted to its hydrochloride salt. This protocol is based on established chemical transformations for imidazole compounds.

Step 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole

  • To a stirred solution of 4-nitroimidazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

  • Slowly add a methylating agent, for instance, methyl iodide or dimethyl sulfate, at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-nitro-1H-imidazole.

Step 2: Synthesis of 1-Methyl-1H-imidazol-5-amine

  • Dissolve the 1-methyl-4-nitro-1H-imidazole in a solvent such as ethanol or methanol.

  • Add a reducing agent. A common choice is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, filter off the catalyst (if using Pd/C) and neutralize the reaction mixture.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic phase, filter, and evaporate the solvent to yield 1-Methyl-1H-imidazol-5-amine as the free base.

Step 3: Formation of this compound

  • Dissolve the purified 1-Methyl-1H-imidazol-5-amine free base in a suitable anhydrous solvent (e.g., diethyl ether or dioxane).

  • Slowly add a solution of hydrochloric acid in the same solvent with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Applications in Drug Development and Research

The imidazole moiety is a key structural component in numerous biologically active molecules and pharmaceuticals[3]. The 1-methyl-1H-imidazol-5-amine scaffold, as a substituted imidazole, holds significant potential in drug discovery for several reasons:

  • Histamine Receptor Ligands: The imidazole core is central to the structure of histamine. Derivatives of aminoimidazoles are often explored as ligands for histamine receptors (H1, H2, H3, and H4), which are targets for treating allergies, gastric ulcers, and neurological disorders.

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, as well as metal coordinators, making them effective components of enzyme inhibitors.

  • Scaffold for Combinatorial Chemistry: The functional groups on the imidazole ring provide convenient handles for chemical modification, allowing for the creation of diverse compound libraries for high-throughput screening.

G cluster_applications Research Applications Core 1-Methyl-1H-imidazol-5-amine HCl App1 Histamine Receptor Ligand Development Core->App1 App2 Enzyme Inhibitor Synthesis Core->App2 App3 Combinatorial Library Scaffold Core->App3 Target1 Allergies, Ulcers, Neurological Disorders App1->Target1 Target2 Oncology, Infectious Diseases App2->Target2 Target3 High-Throughput Screening App3->Target3

Caption: Key application areas for this compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on the known hazards of similar aminoimidazole and heterocyclic compounds. The free base, 5-Amino-1-methylimidazole, is classified as toxic if swallowed[1].

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Statements for Structurally Related Compounds:

  • Harmful if swallowed.

  • Causes skin irritation. [4]

  • Causes serious eye irritation. [4]

  • May cause respiratory irritation. [5]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively documented for this specific salt, can be achieved through reliable and established organic chemistry methodologies. The structural similarity of this compound to endogenous molecules like histamine underscores its potential for the development of novel therapeutics targeting a range of diseases. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions.

References

1-Methyl-1H-imidazol-5-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Presumptive Mechanism of Action of 1-Methyl-1H-imidazol-5-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the presumptive mechanism of action for this compound. Due to the limited specific characterization of this molecule in peer-reviewed literature, this document establishes a scientifically-grounded hypothesis based on the well-documented pharmacology of structurally analogous imidazole-containing compounds. The core of this analysis centers on the imidazole pharmacophore's established role as a potent modulator of the histamine H3 receptor (H3R). We will explore the downstream signaling cascades, propose a series of robust experimental protocols for mechanism validation, and provide the necessary context for researchers and drug development professionals to investigate this and similar compounds.

Introduction: The Imidazole Scaffold in Neuropharmacology

The imidazole ring is a cornerstone of medicinal chemistry, representing a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered aromatic heterocycle is a fundamental component of numerous endogenous molecules, including the amino acid histidine and the neurotransmitter histamine.[1][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form key interactions within the binding pockets of various proteins, particularly G protein-coupled receptors (GPCRs).

This compound belongs to a class of compounds that bear a structural resemblance to histamine. This structural analogy strongly suggests that its primary biological target is likely to be one of the four histamine receptor subtypes (H₁, H₂, H₃, or H₄).[3] Based on extensive research into related imidazole derivatives, the histamine H3 receptor emerges as the most probable target.[4][5]

The H3 receptor is predominantly expressed in the central nervous system (CNS) and acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[4] Crucially, it also functions as a heteroreceptor, controlling the release of other vital neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[4] This central role in regulating the neurochemical landscape makes the H3 receptor a highly attractive therapeutic target for a spectrum of neurological and psychiatric disorders, such as cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[4]

Presumptive Mechanism of Action: Histamine H3 Receptor Agonism

Based on its structural features, this compound is predicted to function as an agonist at the histamine H3 receptor. Agonism at this receptor initiates a cascade of intracellular events that ultimately leads to the inhibition of neurotransmitter release.[4]

G Protein-Coupled Receptor Activation

The H3 receptor is a member of the GPCR superfamily, specifically coupling to the Gi/o family of inhibitory G proteins.[3][4] The proposed mechanism unfolds as follows:

  • Ligand Binding: this compound binds to the orthosteric site of the H3 receptor.

  • Conformational Change: This binding event induces a conformational change in the receptor protein.

  • G Protein Activation: The conformational shift facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

  • Subunit Dissociation: The activated Gαi/o subunit dissociates from the Gβγ dimer. Both of these components are now free to interact with and modulate their respective downstream effector proteins.[4]

Downstream Signaling Pathway: Inhibition of Adenylyl Cyclase

The primary downstream effector for the Gαi/o subunit is the enzyme adenylyl cyclase.

  • Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a significant reduction in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3][4]

  • PKA Activity Reduction: The decrease in cAMP levels results in reduced activity of Protein Kinase A (PKA), a key enzyme in many cellular signaling pathways.[4]

  • Transcriptional Regulation: A critical downstream target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in neuronal plasticity, learning, and memory.[4] Consequently, H3 receptor activation can lead to the downregulation of CREB-mediated gene transcription.

The following diagram illustrates this proposed signaling cascade.

H3R_Signaling_Pathway Ligand 1-Methyl-1H-imidazol- 5-amine HCl (Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R ATP ATP G_Protein Gi/o Protein (GDP-bound) H3R->G_Protein Activates cAMP cAMP G_Protein_Active Gi/o Protein (GTP-bound) G_Protein->G_Protein_Active PKA Protein Kinase A (PKA) Alpha_Subunit Gαi/o-GTP G_Protein_Active->Alpha_Subunit Dissociates BetaGamma_Subunit Gβγ G_Protein_Active->BetaGamma_Subunit Dissociates CREB CREB AC Adenylyl Cyclase Alpha_Subunit->AC Inhibits Gene_Transcription Gene Transcription ATP->cAMP AC cAMP->PKA PKA->CREB CREB->Gene_Transcription Regulates

Caption: Presumptive H3R-mediated signaling pathway for 1-Methyl-1H-imidazol-5-amine HCl.

Experimental Validation Protocols

To validate the presumptive mechanism of action, a tiered approach involving binding, functional, and cellular assays is required. These protocols form a self-validating system to confirm the compound's activity profile.

Tier 1: Target Engagement - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human H3 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding: Incubate the cell membranes with a known H3R radioligand (e.g., [³H]-Nα-methylhistamine) at a fixed concentration.

  • Test Compound: Add increasing concentrations of this compound to compete with the radioligand for binding.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Activity - [³⁵S]GTPγS Binding Assay

Objective: To measure the ability of the compound to activate Gi/o proteins, confirming its agonist activity.

Methodology:

  • Membrane Preparation: Use the same H3R-expressing cell membranes as in the binding assay.

  • Assay Buffer: Use a buffer containing GDP to keep G proteins in their inactive state (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4).

  • Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and increasing concentrations of this compound.

  • Stimulation: Allow the reaction to proceed for 30-60 minutes at 30°C. Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gαi/o subunit.

  • Separation & Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Tier 3: Cellular Response - cAMP Accumulation Assay

Objective: To confirm that H3R activation by the compound leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

Methodology:

  • Cell Culture: Use whole cells expressing the H3R.

  • Stimulation: Pre-incubate the cells with increasing concentrations of this compound.

  • Adenylyl Cyclase Activation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine its IC₅₀.

The following diagram outlines the logical workflow for these validation experiments.

Experimental_Workflow Start Hypothesis: Compound is an H3R Agonist Tier1 Tier 1: Binding Assay (Does it bind to H3R?) Start->Tier1 Result1_Yes Result: High Affinity (Low Ki) Tier1->Result1_Yes Yes Result1_No Result: No Affinity (Hypothesis Rejected) Tier1->Result1_No No Tier2 Tier 2: [³⁵S]GTPγS Assay (Does it activate G-protein?) Result2_Yes Result: Potent Agonist (Low EC₅₀, High Emax) Tier2->Result2_Yes Yes Result2_No Result: Antagonist or Inactive (Hypothesis Refined/Rejected) Tier2->Result2_No No Tier3 Tier 3: cAMP Assay (Does it inhibit AC?) Result3_Yes Result: Inhibits cAMP (Low IC₅₀) Tier3->Result3_Yes Yes Result3_No Result: No cAMP Inhibition (Investigate other pathways) Tier3->Result3_No No Result1_Yes->Tier2 Result2_Yes->Tier3 Conclusion Conclusion: Mechanism Validated as H3R Agonist Result3_Yes->Conclusion

Caption: A tiered experimental workflow for validating the mechanism of action.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the table below presents expected outcomes from the proposed assays, based on data for known H3R agonists. This serves as a benchmark for future studies.

Assay TypeKey ParameterExpected Outcome for an H3R AgonistRationale
Radioligand BindingKi (nM)< 100 nMDemonstrates high-affinity binding to the target receptor.
[³⁵S]GTPγS Functional AssayEC₅₀ (nM)< 500 nMIndicates potent activation of the associated Gi/o protein.
[³⁵S]GTPγS Functional AssayEmax (%)> 80% (vs. standard agonist)Shows high efficacy in activating the G protein.
cAMP Accumulation AssayIC₅₀ (nM)< 1 µMConfirms functional inhibition of the downstream adenylyl cyclase pathway.

Conclusion and Future Directions

The structural characteristics of this compound provide a strong basis for the hypothesis that its primary mechanism of action is agonism at the histamine H3 receptor. This activity is presumed to be mediated through the canonical Gi/o-coupled signaling pathway, resulting in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This mechanism underpins the modulatory effect of H3R agonists on the release of numerous key neurotransmitters in the CNS.

The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis. Successful confirmation of this mechanism would position this compound as a valuable tool for neuropharmacological research and a potential lead compound for the development of therapeutics targeting CNS disorders. Future studies should also aim to characterize its selectivity profile across other histamine receptors and its in vivo effects on neurotransmitter levels in relevant brain regions.

References

1-Methyl-1H-imidazol-5-amine hydrochloride biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-Methyl-1H-imidazol-5-amine hydrochloride

Abstract

The imidazole nucleus represents a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This technical guide provides a comprehensive analysis of the predicted biological activity of this compound, a small molecule with significant research potential. Due to the limited volume of direct experimental data on this specific compound in publicly available literature, this document synthesizes information from structurally related analogues and established pharmacological principles to project its likely mechanism of action, biological targets, and toxicological profile. We present detailed experimental protocols to enable researchers to validate these predictions and explore the compound's therapeutic potential.

Introduction: The Imidazole Scaffold and Structural Rationale

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[2][3] Its unique electronic configuration and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with a diverse range of biological targets.[1][2]

This compound (C₄H₈ClN₃) is a derivative of histamine.[4] Its structure, featuring the core imidazole ring, an amino group at the 5-position, and a methyl group on the ring's nitrogen, strongly suggests a potential interaction with histamine receptors. This guide will primarily explore the most plausible hypothesis: its activity as a ligand for the histamine H₃ receptor (H₃R), a critical modulator of neurotransmitter release in the central nervous system (CNS).[1]

Predicted Primary Biological Target: The Histamine H₃ Receptor

Based on extensive structure-activity relationship (SAR) studies of imidazole-based compounds, this compound is predicted to act as a ligand at the histamine H₃ receptor.[1][5] The H₃ receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1]

2.1. Mechanism of Action: A Presynaptic Modulator

The H₃ receptor primarily functions as a presynaptic autoreceptor and heteroreceptor.[1]

  • As an Autoreceptor: It inhibits the synthesis and release of histamine from histaminergic neurons.

  • As a Heteroreceptor: It modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1]

This modulatory role makes the H₃ receptor an attractive therapeutic target for a variety of neurological and psychiatric conditions, such as cognitive impairment, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[1]

2.2. Downstream Signaling Pathway

The H₃ receptor is coupled to the Gi/o family of inhibitory G proteins. Upon agonist binding, the following cascade is initiated:

  • G Protein Activation: The receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.

  • Subunit Dissociation: The activated Gαi/o subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][6]

  • Decreased PKA Activity: The reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA), a key enzyme in many cellular signaling processes.[1]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (Inactive) H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Ligand 1-Methyl-1H-imidazol- 5-amine hydrochloride (Agonist) Ligand->H3R Binds G_protein_active Gαi/o (Active) + Gβγ G_protein->G_protein_active GDP/GTP Exchange G_protein_active->AC Inhibits ATP ATP PKA PKA (Inactive) cAMP->PKA Fails to Activate

Caption: Predicted H₃ Receptor signaling pathway upon agonist binding.

Broader Spectrum of Potential Biological Activities

While the H₃ receptor is the most probable primary target, the imidazole scaffold is known for its wide range of pharmacological effects.[2] Therefore, secondary screening of this compound is warranted to investigate other potential activities.

Potential Biological ActivityRationale and Supporting Evidence
Anticancer Imidazole derivatives have been shown to induce apoptosis, arrest the cell cycle, and exhibit cytotoxic effects against various cancer cell lines.[7] Some mechanisms involve DNA damage and the generation of reactive oxygen species.[7][8]
Anti-inflammatory The imidazole moiety is present in several anti-inflammatory drugs.[6] Its potential interaction with histamine receptors, which play a role in inflammation, supports this possibility.[3]
Antimicrobial Many well-known antifungal and antibacterial agents are based on the imidazole scaffold.[2][6]

Potential Toxicological Profile

Toxicological screening is a critical step in drug development.[7] For substituted imidazoles, several potential toxicities have been reported in the literature. These are class effects and require specific validation for this compound.

  • Cellular Toxicity: Studies on certain imidazoles have shown dose-dependent cytotoxicity.[8]

  • Mitochondrial Impairment: Some imidazoles can impair the mitochondrial membrane potential, disrupting cellular energy production.[8]

  • Redox Imbalance: The generation of reactive oxygen species (ROS) has been identified as a potential mechanism of toxicity for some imidazole compounds.[8]

  • Organ Toxicity: At higher doses, some imidazo-based heterocycles have shown signs of hepatotoxicity and spleen toxicity in animal models.[7]

Experimental Protocols for Biological Validation

To empirically determine the biological activity of this compound, a systematic, multi-step experimental approach is necessary.

Experimental_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety & Selectivity P1 Protocol 1: Radioligand Binding Assay (Determine Affinity - Ki) P2 Protocol 2: cAMP Functional Assay (Determine Potency - EC50/IC50) P1->P2 Confirm Functional Effect P3 Protocol 3: In Vitro Cytotoxicity Assay (Determine Toxicity - CC50) P2->P3 Assess Therapeutic Window P4 Receptor Selectivity Panel (Screen against H1, H2, H4, etc.) P3->P4 Evaluate Off-Target Effects

Caption: A logical workflow for characterizing the compound's activity.

5.1. Protocol 1: H₃ Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human H₃ receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) for binding to membranes prepared from cells expressing the H₃ receptor.

  • Methodology:

    • Membrane Preparation: Culture HEK293 cells stably expressing the human H₃ receptor. Harvest cells and homogenize in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

    • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

5.2. Protocol 2: cAMP Functional Assay

  • Objective: To determine if the compound acts as an agonist or antagonist at the H₃ receptor and to measure its functional potency (EC₅₀ or IC₅₀).

  • Principle: Since the H₃ receptor is Gi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures changes in intracellular cAMP.

  • Methodology:

    • Cell Culture: Plate CHO or HEK293 cells expressing the human H₃ receptor in a 96-well plate and grow to confluence.

    • Forskolin Stimulation: Pre-treat the cells with the test compound at various concentrations. Then, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Data Analysis:

      • For Agonist Activity: Plot the cAMP level against the log concentration of the test compound. A dose-dependent decrease in cAMP indicates agonism. Calculate the EC₅₀ from the resulting curve.

      • For Antagonist Activity: Co-incubate the cells with a known H₃ agonist (e.g., R-α-methylhistamine) and varying concentrations of the test compound. A dose-dependent reversal of the agonist's effect indicates antagonism. Calculate the IC₅₀.

5.3. Protocol 3: In Vitro Cytotoxicity (MTT Assay)

  • Objective: To assess the general cytotoxicity of the compound on a representative cell line.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed a cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.

    • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot this against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Directions

This compound is a molecule of significant pharmacological interest due to its structural similarity to histamine. The evidence strongly suggests its potential as a histamine H₃ receptor ligand, likely an agonist, which would make it a valuable tool for CNS research and a potential starting point for developing therapeutics for neurological disorders. However, the broader biological activities and potential toxicities associated with the imidazole class cannot be overlooked.

The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these hypotheses. Future research should prioritize confirming the primary target and mechanism of action, followed by comprehensive selectivity screening and initial ADME/Tox profiling to build a complete picture of the compound's biological activity.

References

An In-depth Technical Guide on the Relationship of 1-Methyl-1H-imidazol-5-amine hydrochloride to Histamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Two Imidazoles

In the intricate landscape of neuropharmacology and immunology, the imidazole scaffold reigns supreme as a cornerstone of biologically active molecules. Its most prominent endogenous representative, histamine, orchestrates a vast array of physiological and pathological processes through its interaction with a family of four G-protein coupled receptors (GPCRs). This guide delves into the nuanced relationship between histamine and its synthetic analogue, 1-Methyl-1H-imidazol-5-amine hydrochloride. While structurally similar, this synthetic counterpart presents a fascinating case study in how subtle molecular modifications can dramatically alter pharmacological profiles, with a particular focus on its predicted interactions with the histamine H3 receptor. This document will synthesize the current understanding of histamine's biological role, the chemical and pharmacological properties of this compound, and the experimental methodologies employed to characterize such compounds, thereby providing a comprehensive resource for researchers in the field.

I. Histamine: The Endogenous Benchmark

Histamine, a biogenic amine synthesized from the amino acid L-histidine, is a pivotal mediator in allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1] Its diverse functions are mediated by four distinct receptor subtypes: H1, H2, H3, and H4, each with unique tissue distribution and signaling pathways.[2]

  • H1 Receptor: Primarily involved in allergic responses, leading to smooth muscle contraction, vasodilation, and increased vascular permeability.[3]

  • H2 Receptor: Predominantly found in gastric parietal cells, where it stimulates the secretion of gastric acid.[4]

  • H3 Receptor: Acts as a presynaptic autoreceptor in the central nervous system (CNS), regulating the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters like acetylcholine, dopamine, and serotonin.[5]

  • H4 Receptor: Primarily expressed on immune cells and plays a crucial role in inflammatory responses and chemotaxis.[6]

The non-selective nature of histamine's interaction with these receptors makes it a powerful but blunt physiological tool. This lack of selectivity has driven the development of receptor-subtype-selective ligands to dissect the specific roles of each receptor and to develop targeted therapeutics with fewer side effects.

II. This compound: A Structural Analogue of Interest

This compound is a synthetic derivative of the imidazole class of compounds. Its structural similarity to histamine, particularly the presence of the imidazole ring and an amino group, strongly suggests a potential interaction with histamine receptors.

Structural Comparison

The key structural difference between histamine and 1-Methyl-1H-imidazol-5-amine lies in the side chain and the methylation of the imidazole ring. Histamine possesses a two-carbon ethylamine side chain attached to the 4-position of the imidazole ring. In contrast, 1-Methyl-1H-imidazol-5-amine has a methylamine group directly attached to the 5-position of the imidazole ring, which is also methylated at the 1-position.

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits ATP ATP cAMP cAMP Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Agonist Histamine or 1-Methyl-1H-imidazol-5-amine Agonist->H3R Binds ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers

References

The Strategic Application of 1-Methyl-1H-imidazol-5-amine Hydrochloride in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 1-Methyl-1H-imidazol-5-amine hydrochloride as a pivotal scaffold for the development of novel therapeutics targeting the Central Nervous System (CNS). We will delve into the rationale behind its selection, detailed synthetic pathways, and the critical assays for pharmacological evaluation, with a primary focus on its application in the discovery of histamine H3 receptor antagonists.

Introduction: The Imidazole Scaffold in CNS Drug Design

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for designing ligands for a multitude of biological targets.[1] In the realm of CNS drug discovery, imidazole-based compounds have shown significant promise for treating a range of disorders, including cognitive impairments, sleep disorders, and neuroinflammatory conditions.[3][4]

This compound, a simple yet versatile building block, offers several strategic advantages for CNS drug development. The primary amine provides a convenient handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The methylated imidazole core mimics the essential pharmacophoric features of histamine, making it a particularly attractive starting point for targeting histamine receptors.

Core Rationale: Targeting the Histamine H3 Receptor

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS, acts as a presynaptic autoreceptor to modulate the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[4] Antagonists of the H3 receptor are of significant therapeutic interest as they can enhance the release of these pro-cognitive neurotransmitters, offering a promising strategy for treating conditions characterized by cognitive deficits, such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD).[4][5] The 1-methyl-5-aminoimidazole core serves as an excellent foundation for the design of potent and selective H3 receptor antagonists.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the this compound starting material is crucial for any drug discovery campaign. A common and effective approach involves the nitration of a suitable imidazole precursor followed by reduction of the nitro group to the desired amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Methyl-5-nitro-1H-imidazole

  • To a stirred solution of 1-methylimidazole in concentrated sulfuric acid, cooled to 0°C, slowly add fuming nitric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-5-nitro-1H-imidazole.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to this compound

  • Dissolve 1-methyl-5-nitro-1H-imidazole in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 3-4 bar.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a solid.[6]

From Scaffold to Lead: Elaboration into H3 Receptor Antagonists

The primary amine of 1-Methyl-1H-imidazol-5-amine serves as a key point for chemical diversification. Through techniques such as reductive amination, acylation, and urea/thiourea formation, a wide array of derivatives can be synthesized to explore the chemical space around the H3 receptor binding pocket.

Illustrative Synthetic Workflow

References

A Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1] 1-Methyl-1H-imidazol-5-amine hydrochloride, a specific derivative, represents a valuable chemical entity for researchers and drug development professionals. The strategic placement of the methyl group on the imidazole nitrogen and the primary amine at the 5-position creates a molecule with potential applications as a key building block in the synthesis of novel therapeutic agents or as a tool compound for exploring biological targets like histamine receptors.[3][4]

Publicly available data on the specific physicochemical properties of this compound are limited. Therefore, this guide serves not as a static data sheet, but as a dynamic, field-proven framework for its comprehensive characterization. We will provide the foundational theory, detailed experimental protocols, and the scientific rationale necessary for any research team to systematically determine its properties. This approach ensures scientific integrity and produces a robust data package suitable for regulatory submissions and further development.

Identity and Structural Verification

Before any physicochemical properties are determined, the unequivocal confirmation of the molecular structure and purity of the analyte is paramount. The hydrochloride salt form suggests it is likely a solid material.[5]

Property Value Source
Molecular Formula C₄H₈ClN₃[5]
Molecular Weight 133.58 g/mol [5]
Physical Form Solid[5]
Purity ≥95% (typical commercial)[5]
Protocol 2.1: Comprehensive Structural Confirmation

This protocol outlines a multi-technique approach to verify the identity of the compound. The convergence of data from these orthogonal methods provides a high degree of confidence in the structure.

Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) for its ability to provide an exact mass, confirming the elemental composition. Nuclear Magnetic Resonance (NMR) is used to map the carbon-hydrogen framework and confirm the precise arrangement of atoms and functional groups, including the position of the methyl group.[6][7] Finally, Fourier-Transform Infrared Spectroscopy (FT-IR) identifies the characteristic vibrations of key functional groups, serving as a final fingerprint confirmation.[8]

cluster_start Sample Preparation cluster_analysis Analytical Workflow cluster_verification Data Integration start Weigh 1-Methyl-1H-imidazol-5-amine HCl HRMS HRMS (ESI+) Exact Mass start->HRMS NMR 1H & 13C NMR (DMSO-d6 or D2O) start->NMR FTIR FT-IR (ATR) Functional Groups start->FTIR verify Confirm Structure & Purity HRMS->verify NMR->verify FTIR->verify

Caption: Workflow for definitive structural verification.

A. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Analysis: Infuse the sample and acquire data in positive ion mode. The protonated molecule [M+H]⁺ for the free base (C₄H₇N₃) should be observed.

  • Validation: The measured mass should be within 5 ppm of the theoretical exact mass (97.0640).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire the proton spectrum. Expect to see distinct signals corresponding to the imidazole ring protons, the N-methyl protons, and potentially exchangeable amine protons (which may be broad or absent in D₂O).

  • ¹³C NMR: Acquire the carbon spectrum. Expect signals for the imidazole ring carbons and the N-methyl carbon.[6]

  • Validation: The chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure. 2D NMR techniques (e.g., HSQC, HMBC) can be used for unambiguous assignment.[6]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid powder directly on the attenuated total reflectance (ATR) crystal.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Validation: Look for characteristic absorption bands: N-H stretching (amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=N and C=C stretching (imidazole ring, ~1500-1650 cm⁻¹), and N-H bending (~1600 cm⁻¹).[8]

Core Physicochemical Properties and Determination Protocols

The following properties are critical for predicting a compound's behavior in biological systems and for guiding formulation development.

Physicochemical Parameter Significance in Drug Development Recommended Method
Melting Point Indicator of purity and solid-state stability.Capillary Method
Aqueous Solubility Affects dissolution, absorption, and formulation options.HPLC-UV Analysis
Acidity Constant (pKa) Determines ionization state at physiological pH, impacting absorption, distribution, and target binding.Potentiometric Titration
Lipophilicity (LogD₇.₄) Governs membrane permeability and ADME properties.Shake-Flask Method
Melting Point

The melting point is a fundamental thermal property. A sharp melting range typically indicates high purity, whereas a broad range can suggest the presence of impurities.

Protocol 3.1.1: Melting Point Determination by Capillary Method

  • Equipment: Calibrated melting point apparatus.

  • Sample Preparation: Finely grind a small amount of the dry solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting range.[9]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For an ionizable compound like an amine hydrochloride, solubility is highly pH-dependent.

Expertise & Causality: We determine kinetic solubility first as a high-throughput screen using a DMSO stock, which mimics early discovery conditions. We then perform thermodynamic solubility, a more time- and resource-intensive measurement that represents the true equilibrium state and is essential for later development stages. An HPLC-based method is chosen for its high sensitivity and specificity.[10]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Calibration Standards hplc Quantify supernatant via HPLC-UV stock->hplc sample Add excess solid to buffer (e.g., PBS pH 7.4) incubate Incubate with shaking (e.g., 24h at 25°C) sample->incubate filter Filter/Centrifuge to remove undissolved solid incubate->filter filter->hplc calc Calculate Solubility vs. Calibration Curve hplc->calc cluster_stress Forced Degradation Conditions (Parallel Incubation) compound Compound Solution (e.g., 1 mg/mL) acid Acidic (0.1 M HCl) compound->acid base Basic (0.1 M NaOH) compound->base ox Oxidative (3% H2O2) compound->ox therm Thermal (e.g., 60°C) compound->therm photo Photolytic (ICH Q1B light exposure) compound->photo analysis Analyze at Time Points (e.g., 0, 2, 8, 24h) via Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis result Quantify Parent Peak Area Identify Degradants analysis->result

References

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, two-step experimental protocol for the synthesis of 1-Methyl-1H-imidazol-5-amine hydrochloride. The methodology is designed for researchers, scientists, and professionals in drug development. The synthesis commences with the nitration of 1-methylimidazole to yield 1-methyl-5-nitro-1H-imidazole, followed by a catalytic hydrogenation to reduce the nitro group to the corresponding amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling. This document emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization to ensure scientific integrity and reproducibility.

Introduction

1-Methyl-1H-imidazol-5-amine is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Consequently, synthetic analogues of imidazole are of significant interest in medicinal chemistry and drug discovery for their potential to interact with various biological targets.[1][2] The hydrochloride salt form of the amine enhances its stability and water solubility, making it more suitable for experimental and developmental applications.[3]

This protocol details a reliable and efficient laboratory-scale synthesis of this compound. The synthesis strategy is based on well-established chemical transformations: the nitration of an activated heterocyclic ring and the subsequent reduction of a nitro functional group.[4][5]

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages, followed by the final salt formation.

  • Nitration: 1-Methylimidazole is nitrated to form 1-methyl-5-nitro-1H-imidazole.

  • Reduction: The nitro group of 1-methyl-5-nitro-1H-imidazole is reduced to an amine via catalytic hydrogenation.

  • Salt Formation: The resulting 1-Methyl-1H-imidazol-5-amine is converted to its hydrochloride salt.

PART 1: Experimental Protocol

Step 1: Synthesis of 1-Methyl-5-nitro-1H-imidazole

This procedure is adapted from established methods for the nitration of imidazole derivatives.[5]

Materials:

  • 1-Methylimidazole

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 1-methylimidazole (0.1 mol, 8.21 g) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Once the addition is complete, add fuming nitric acid (0.11 mol, 4.6 mL) dropwise via the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.

  • After the addition of nitric acid, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a fume hood as gas evolution (CO₂) will occur.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, 1-methyl-5-nitro-1H-imidazole.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-Methyl-1H-imidazol-5-amine

This step involves the reduction of the nitro group to an amine using catalytic hydrogenation, a common and effective method for this transformation.[4][6]

Materials:

  • 1-Methyl-5-nitro-1H-imidazole

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a hydrogenation flask, dissolve 1-methyl-5-nitro-1H-imidazole (0.05 mol, 6.35 g) in methanol (100 mL).

  • Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution.

  • Place the flask in a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the reaction mixture vigorously at room temperature.[6]

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 1-Methyl-1H-imidazol-5-amine as an oil or solid.

Step 3: Formation of this compound

The final amine product is converted to its hydrochloride salt for improved stability and handling.[3]

Materials:

  • Crude 1-Methyl-1H-imidazol-5-amine

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (e.g., 2 M solution)

  • Diethyl ether or ethyl acetate

  • Anhydrous conditions

Procedure:

  • Dissolve the crude 1-Methyl-1H-imidazol-5-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • With stirring, add a solution of HCl in diethyl ether or dioxane dropwise.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with cold diethyl ether to remove any impurities.

  • Dry the final product, this compound, under vacuum.

PART 2: Workflow and Data

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A 1-Methylimidazole C 1-Methyl-5-nitro-1H-imidazole A->C Nitration B Nitrating Mixture (HNO3/H2SO4) B->C E 1-Methyl-1H-imidazol-5-amine C->E Reduction D Catalytic Hydrogenation (H2, 10% Pd/C) D->E G 1-Methyl-1H-imidazol-5-amine hydrochloride E->G Protonation F HCl in Ether/Dioxane F->G

Caption: Synthetic pathway for this compound.

Quantitative Data Summary
Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)
Step 1: Nitration
1-MethylimidazoleC₄H₆N₂82.100.18.21
1-Methyl-5-nitro-1H-imidazoleC₄H₅N₃O₂127.10Theoretical: 0.1Theoretical: 12.71
Step 2: Reduction
1-Methyl-5-nitro-1H-imidazoleC₄H₅N₃O₂127.100.056.35
1-Methyl-1H-imidazol-5-amineC₄H₇N₃97.12Theoretical: 0.05Theoretical: 4.86
Step 3: Salt Formation
This compoundC₄H₈ClN₃133.58[7]Theoretical: 0.05Theoretical: 6.68

PART 3: Scientific Integrity and Safety

Causality Behind Experimental Choices
  • Nitration Conditions: The use of a mixture of fuming nitric acid and concentrated sulfuric acid provides the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution on the imidazole ring. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize side product formation.

  • Catalytic Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[4][6] It offers good selectivity and can be easily removed by filtration. The use of moderate hydrogen pressure ensures a reasonable reaction rate without requiring specialized high-pressure equipment.[6]

  • Salt Formation: Converting the final amine product to its hydrochloride salt increases its stability, crystallinity, and ease of handling compared to the free base, which may be an oil and susceptible to air oxidation.[3]

Characterization

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

Safety Precautions
  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[8] All procedures should be performed in a well-ventilated fume hood.

  • Nitration: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. The nitration reaction is highly exothermic and must be cooled properly to prevent it from running away.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and checked for leaks. The palladium catalyst is pyrophoric when dry and exposed to air; handle it as a slurry in a solvent.

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 1-Methyl-1H-imidazol-5-amine hydrochloride, a polar heterocyclic amine of significant interest in pharmaceutical research and drug development. Due to its high polarity, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods can be challenging. This document outlines a robust protocol employing Hydrophilic Interaction Liquid Chromatography (HILIC) for efficient purification, ensuring high purity and yield. The causality behind experimental choices, self-validating system parameters, and troubleshooting guidance are discussed in detail to support researchers, scientists, and drug development professionals.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The purity of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).[1] The inherent polarity of this small molecule, conferred by the imidazole ring and the primary amine group, presents a significant challenge for purification using standard chromatographic techniques.[2][3]

Conventional reversed-phase HPLC often results in poor retention of such polar compounds, leading to their elution near the solvent front and inadequate separation from other polar impurities.[2][3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative.[4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface, facilitating the partitioning of polar analytes and enabling their retention and separation.[6][7]

This application note details a systematic approach to the HPLC purification of this compound, from initial analytical method development to preparative scale-up.

Compound Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₄H₈ClN₃[8]
Molecular Weight 133.58 g/mol [8]
Appearance Solid[8]
Purity (Typical) ~95%[8]
Storage Conditions Inert atmosphere, 2-8°C[9][10]

The presence of the amine and imidazole functionalities makes the compound basic and highly polar. Its hydrochloride salt form enhances its solubility in aqueous media. However, the free base can be prone to degradation, especially at elevated temperatures or upon exposure to light and oxygen.[11]

HPLC Method Development and Optimization

The primary goal of method development is to achieve optimal resolution between the target compound and its impurities while maintaining good peak shape and reasonable analysis time.[1]

Rationale for Choosing HILIC

As previously mentioned, the high polarity of this compound makes it an ideal candidate for HILIC. In contrast to RP-HPLC where water is the weaker solvent, in HILIC, water is the strongest eluting solvent.[6] This inverse relationship allows for the retention of highly polar compounds that would otherwise elute in the void volume of a reversed-phase column.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purification process, from initial sample preparation to final purity analysis.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation AnalyticalMethod Analytical Method Development SamplePrep->AnalyticalMethod MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->AnalyticalMethod ScaleUp Preparative Scale-Up AnalyticalMethod->ScaleUp Method Transfer FractionCollection Fraction Collection ScaleUp->FractionCollection FractionAnalysis Fraction Analysis FractionCollection->FractionAnalysis SolventRemoval Solvent Removal FractionAnalysis->SolventRemoval Pool Pure Fractions FinalPurity Final Purity Check SolventRemoval->FinalPurity

Caption: Workflow for HPLC Purification.

Materials and Reagents
  • Sample: this compound (crude)

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Methanol (HPLC grade)

  • Buffers: Ammonium formate, Formic acid

  • Columns:

    • Analytical: HILIC column (e.g., Luna HILIC, 150 x 4.6 mm, 5 µm)[5]

    • Preparative: HILIC column with the same stationary phase as the analytical column, scaled appropriately.

  • Equipment:

    • Analytical HPLC system with UV detector

    • Preparative HPLC system with fraction collector

    • Rotary evaporator

    • Lyophilizer (optional)

    • pH meter

Analytical Method Development Protocol
  • Sample Preparation:

    • Prepare a stock solution of the crude this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Ensure the sample is fully dissolved. If solubility is an issue, a small amount of water can be added, but the overall organic content of the sample solvent should be high to prevent peak distortion.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid. The use of a buffer is critical to maintain a consistent ionization state of the analyte and ensure reproducible retention times.[13]

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions (Initial Screening):

    • Column: Luna HILIC (150 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 230 nm (based on the imidazole chromophore)

    • Column Temperature: 30°C

    • Gradient:

      • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention.

      • Run a linear gradient to a lower percentage of organic solvent (e.g., 60% B) over 15-20 minutes.

      • Include a column re-equilibration step at the initial conditions for at least 5 column volumes.

  • Optimization:

    • Adjust the gradient slope to improve the separation of the target compound from closely eluting impurities. A shallower gradient will generally provide better resolution.

    • Optimize the pH of the mobile phase if peak shape is poor. For amine-containing compounds, a lower pH can improve peak symmetry by ensuring the analyte is in a single protonated state.

    • Evaluate different HILIC stationary phases (e.g., bare silica, amide, zwitterionic) if the initial column does not provide adequate selectivity.[4][7]

Preparative Scale-Up

Once a robust analytical method is established, it can be scaled up for preparative purification.

  • Column Selection: Choose a preparative column with the same stationary phase and particle size as the analytical column. The column diameter will depend on the amount of material to be purified.

  • Flow Rate and Injection Volume Scaling:

    • The flow rate should be scaled geometrically based on the cross-sectional area of the preparative column.

    • Determine the maximum sample load on the analytical column by performing loading studies. This information will guide the injection volume and concentration for the preparative run.[12]

  • Preparative HPLC Protocol:

    • Sample Preparation: Dissolve the crude material in the initial mobile phase at the highest possible concentration without causing precipitation.

    • Chromatographic Conditions:

      • Use the scaled flow rate and gradient from the analytical method.

      • Inject the sample onto the preparative column.

      • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvents using a rotary evaporator. Care should be taken to avoid excessive heat, which could lead to degradation.

  • Final Product Isolation: The purified product can be obtained as a solid after solvent removal. If residual water is present, lyophilization may be necessary to obtain a dry powder.

  • Purity Confirmation: Perform a final purity analysis of the isolated product using the analytical HPLC method.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Retention Mobile phase is too strong (too much water).Increase the initial percentage of acetonitrile.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Adjust the mobile phase pH or buffer concentration.
Irreproducible Retention Times Insufficient column equilibration.Increase the re-equilibration time between injections.
Sample Precipitation on Injection Sample solvent is too different from the mobile phase.Dissolve the sample in the initial mobile phase.

Conclusion

The purification of polar compounds like this compound requires a tailored chromatographic approach. Hydrophilic Interaction Liquid Chromatography provides a robust and efficient solution, overcoming the limitations of traditional reversed-phase methods. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can achieve high-purity material essential for drug discovery and development endeavors.

References

Application Note: NMR Spectroscopic Characterization of 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical and chemical research for unambiguous structure elucidation and purity assessment. This application note provides a comprehensive guide and a detailed protocol for the characterization of 1-Methyl-1H-imidazol-5-amine hydrochloride using both proton (¹H) and carbon-13 (¹³C) NMR. We delve into the rationale behind experimental choices, from solvent selection to parameter settings, and offer a detailed interpretation of the resulting spectra. This guide is intended for researchers, chemists, and quality control scientists involved in the synthesis, development, and analysis of heterocyclic compounds.

Introduction: The Rationale for NMR in Heterocyclic Amine Analysis

Imidazole derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. Their precise structural characterization is a critical step in drug development, ensuring efficacy and safety. This compound is a valuable synthetic intermediate, and its purity and structural integrity must be rigorously confirmed before its use in subsequent reactions.

NMR spectroscopy provides an unparalleled, non-destructive view into the molecular structure, allowing for the precise mapping of the atomic framework. For a hydrochloride salt of a heterocyclic amine, NMR analysis presents unique challenges and considerations, such as the handling of labile protons and ensuring sample solubility. This note addresses these challenges by presenting a robust, field-proven protocol.

Foundational Principles and Experimental Causality

The characterization of an amine hydrochloride salt by NMR requires careful consideration of the sample's chemical nature to acquire high-quality, interpretable data.

The Critical Role of Solvent Selection

The choice of a deuterated solvent is the most crucial decision in this analysis.[1] this compound is a salt and often exhibits poor solubility in less polar solvents like chloroform-d (CDCl₃).[2]

  • Why DMSO-d₆ is the Optimal Choice: A polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.[2][3]

    • Solubility: It readily dissolves ionic compounds like hydrochloride salts.

    • Observation of Labile Protons: DMSO-d₆ is not a proton-exchange solvent. It forms hydrogen bonds with N-H protons, which slows down their rate of chemical exchange. This makes the amine protons (as -NH₃⁺) observable in the ¹H NMR spectrum, whereas they would be lost or averaged in protic solvents like D₂O or methanol-d₄.[4]

    • Chemical Shift Range: It provides a wide, unobstructed spectral window for observing most organic protons.

Understanding the Sample's Ionic State

In the presence of hydrochloric acid, the amine group is protonated to form an ammonium salt (-NH₃⁺). It is also likely that one of the imidazole ring nitrogens is protonated, forming an imidazolium cation. This protonation significantly influences the electronic environment of the molecule, leading to a downfield shift of nearby proton and carbon signals compared to the free base.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

Materials and Equipment
  • Analyte: this compound

  • Solvent: DMSO-d₆ (≥99.8% deuteration)

  • Equipment:

    • NMR Spectrometer (400 MHz or higher recommended)

    • High-precision 5 mm NMR tubes, clean and dry[5]

    • Analytical balance

    • Volumetric glassware and Pasteur pipettes

    • Small vial for dissolution

    • Filtration system (e.g., pipette with a small plug of glass wool or a Kimwipe)[6]

Step-by-Step Sample Preparation Workflow
  • Weighing the Sample: Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[5][7]

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.[5][6]

  • Dissolution: Vigorously shake or vortex the vial to ensure the complete dissolution of the salt.[7] Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.

  • Filtration: Draw the solution into a Pasteur pipette that has a small, tightly packed plug of glass wool or Kimwipe at its neck. Filter the solution directly into a clean 5 mm NMR tube.[6] This step is critical to remove any particulate matter that can severely degrade the magnetic field homogeneity and thus the spectral resolution.

  • Final Volume Check: The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter¹H NMR Specification¹³C NMR SpecificationRationale
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)Standard acquisition for quantitative 1D spectra.
Spectral Width -2 to 12 ppm0 to 180 ppmEncompasses the full range of expected chemical shifts.
Acquisition Time ~3-4 seconds~1-2 secondsEnsures good digital resolution.
Relaxation Delay (d1) 2-5 seconds2 secondsAllows for near-complete relaxation of nuclei for accurate integration.
Number of Scans 161024 or moreSufficient for good signal-to-noise in ¹H; more scans needed for the less sensitive ¹³C nucleus.[7]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter setup 4. Instrument Setup (Lock, Tune, Shim) filter->setup acq_h1 5. Acquire 1H Spectrum setup->acq_h1 acq_c13 6. Acquire 13C Spectrum setup->acq_c13 process 7. Process Data (FT, Phase, Baseline) acq_h1->process acq_c13->process assign 8. Assign Signals (Chemical Shift, Integration) process->assign confirm 9. Confirm Structure & Purity Assessment assign->confirm

Caption: Workflow for NMR characterization of 1-Methyl-1H-imidazol-5-amine HCl.

Spectral Interpretation and Data Analysis

The definitive structure of this compound is confirmed by assigning every signal in the ¹H and ¹³C spectra.

Chemical structure of this compound with atom numbering
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is expected to show four distinct signals. The amine protons (-NH₃⁺) will likely appear as a very broad signal due to quadrupolar relaxation and chemical exchange.

Signal AssignmentExpected δ (ppm)MultiplicityIntegrationComments
H2 ~8.8 - 9.2Singlet (s)1HThe most deshielded aromatic proton, adjacent to two nitrogen atoms in the imidazolium ring.
H4 ~7.5 - 7.8Singlet (s)1HThe other aromatic proton on the imidazole ring.
-NH₃⁺ Highly variable, ~7.0-9.0Broad Singlet (br s)3HSignal is often broad and its position is concentration and temperature dependent. Confirmed by D₂O exchange (signal disappears).
N-CH₃ ~3.7 - 3.9Singlet (s)3HMethyl group attached to the ring nitrogen.
Residual Solvent~2.50Multiplet-Residual, non-deuterated DMSO.
Water~3.3-3.5Broad Singlet-Residual water in the solvent or sample.
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will display four signals corresponding to the four unique carbon atoms in the molecule.

Signal AssignmentExpected δ (ppm)Comments
C2 ~135 - 140The most downfield ring carbon, situated between two nitrogen atoms.
C5 ~125 - 130Ring carbon directly attached to the electron-withdrawing ammonium group.
C4 ~118 - 122The remaining imidazole ring carbon.
N-CH₃ ~33 - 36The methyl carbon, appearing in the aliphatic region.

Trustworthiness: A Self-Validating System

The integrity of the analysis is confirmed through several cross-checks:

  • Purity Assessment: The absence of significant unassigned peaks in the ¹H NMR spectrum is a strong indicator of high purity. Integration of impurity peaks relative to the analyte signals can be used for quantification. Common impurities include residual synthesis solvents or starting materials.[6][8]

  • D₂O Exchange: A definitive test for labile protons. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of the broad -NH₃⁺ signal provides unequivocal proof of its assignment.[9]

  • 2D NMR (Optional): For more complex structures or for absolute confirmation, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to directly correlate each proton with the carbon it is attached to, validating the assignments made in the 1D spectra.

Conclusion

This application note provides a robust and detailed protocol for the complete NMR characterization of this compound. By carefully selecting the appropriate solvent (DMSO-d₆) and following the outlined steps for sample preparation and data acquisition, one can obtain high-resolution ¹H and ¹³C NMR spectra. The provided data tables and interpretation guidelines enable the unambiguous confirmation of the molecular structure and a reliable assessment of sample purity, ensuring confidence in this key chemical building block for research and development.

References

Application Notes and Protocols for the In-Vitro Investigation of 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of 1-Methyl-1H-imidazol-5-amine hydrochloride

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] These heterocyclic amines are integral to naturally occurring molecules like the amino acid histidine and have been successfully leveraged in the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antiprotozoal agents.[1][2][3][4] The unique electronic and structural properties of the imidazole ring allow it to interact with a multitude of biological targets, such as enzymes and receptors, making its derivatives a fertile ground for drug discovery.[1]

This compound is a small molecule featuring this key imidazole scaffold. While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural similarity to other biologically active imidazoles suggests a range of potential applications in in-vitro research. For instance, substituted imidazoles have shown significant in-vitro cytotoxicity against various cancer cell lines.[2][5] Furthermore, the imidazole motif is a known pharmacophore for G protein-coupled receptors (GPCRs), such as the histamine H3 receptor, where it can modulate neurotransmitter release.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in in-vitro assays. We will provide detailed protocols for the preparation, handling, and application of this compound in relevant experimental paradigms, grounded in the established activities of structurally related molecules. The causality behind experimental choices will be explained to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in in-vitro assays.

PropertyValueSource
Molecular Formula C₄H₈ClN₃[7]
Molecular Weight 133.58 g/mol [7]
Appearance Solid[7]
Purity Typically ≥95%[7]
Storage Inert atmosphere, 2-8°C[8][9]

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[10] For detailed safety information, always refer to the manufacturer-provided Safety Data Sheet (SDS).

Experimental Protocols

Based on the known biological activities of substituted imidazoles, we present detailed protocols for two primary in-vitro applications: a cytotoxicity assay and a GPCR signaling assay.

Protocol 1: In-Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a common first step in evaluating the potential anticancer properties of a novel compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of 1-Methyl-1H-imidazol-5-amine HCl add_compound Add serial dilutions of the compound prep_compound->add_compound prep_cells Culture and harvest cancer cells seed_cells Seed cells into 96-well plate prep_cells->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile PBS or cell culture medium.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Perform serial dilutions in complete cell culture medium to obtain the desired final concentrations for the assay (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of PBS as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Protocol 2: GPCR Activation Assay using a cAMP Detection Kit

Many imidazole-containing compounds are known to interact with GPCRs.[6] For instance, agonism at the histamine H3 receptor, a Gi-coupled receptor, leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This protocol outlines a general method to screen for such activity.

Objective: To determine if this compound modulates intracellular cAMP levels via a Gi-coupled receptor.

Materials:

  • This compound

  • A cell line endogenously expressing a Gi-coupled receptor of interest or a transfected cell line (e.g., HEK293 cells expressing the histamine H3 receptor).

  • Complete cell culture medium

  • Forskolin (an adenylate cyclase activator)

  • A commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)

  • 96-well or 384-well assay plates (as recommended by the kit manufacturer)

Workflow Diagram:

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare compound dilutions add_compound Add compound and incubate prep_compound->add_compound prep_cells Culture and harvest cells seed_cells Seed cells into assay plate prep_cells->seed_cells seed_cells->add_compound add_forskolin Add forskolin to stimulate cAMP add_compound->add_forskolin lyse_cells Lyse cells (if required by kit) add_forskolin->lyse_cells detect_cAMP Detect cAMP using kit reagents lyse_cells->detect_cAMP read_signal Read signal on plate reader detect_cAMP->read_signal calculate_cAMP Calculate relative cAMP levels read_signal->calculate_cAMP plot_curve Plot dose-response curve calculate_cAMP->plot_curve determine_ec50 Determine EC50/IC50 value plot_curve->determine_ec50

Caption: Workflow for assessing GPCR activation by measuring changes in intracellular cAMP levels.

Step-by-Step Procedure:

  • Compound and Reagent Preparation:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a stock solution of forskolin in DMSO.

    • Prepare all buffers and reagents from the cAMP detection kit according to the manufacturer's instructions.

  • Cell Seeding:

    • Culture and harvest the appropriate cell line.

    • Seed the cells into the assay plate at the density recommended by the kit manufacturer.

  • Compound Treatment and cAMP Stimulation:

    • Add serial dilutions of this compound to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forskolin should be pre-determined to induce a sub-maximal cAMP response.

    • Incubate for the time recommended by the kit manufacturer (typically 30-60 minutes).

  • Cell Lysis and cAMP Detection:

    • If required by the kit, add the lysis buffer.

    • Add the cAMP detection reagents to all wells.

    • Incubate as per the kit's protocol to allow for the detection reaction to occur.

  • Signal Reading and Data Analysis:

    • Read the plate on a suitable microplate reader (e.g., for fluorescence, luminescence, or time-resolved fluorescence).

    • Calculate the relative cAMP levels for each well.

    • Plot the signal against the log of the compound concentration.

    • If the compound is an agonist, you will observe a dose-dependent decrease in the forskolin-stimulated cAMP signal. From this curve, you can calculate the EC₅₀ (half-maximal effective concentration).

    • If the compound is an antagonist, you would pre-incubate with the compound before adding a known agonist, and you would observe a rightward shift in the agonist's dose-response curve, from which you can calculate the IC₅₀.

Conclusion and Future Directions

The protocols detailed in this application note provide a solid foundation for the initial in-vitro characterization of this compound. Based on the rich chemistry of the imidazole scaffold, this compound holds potential for further investigation in various therapeutic areas. The cytotoxicity assay can be expanded to a broader panel of cancer cell lines, and mechanistic studies, such as apoptosis or cell cycle analysis, can be conducted to follow up on any positive hits. Similarly, the GPCR screening can be extended to other receptor types, and downstream signaling pathways can be explored. As with any scientific endeavor, these protocols should be seen as a starting point, to be optimized and adapted for specific research questions and experimental systems.

References

Application Notes and Protocols for 1-Methyl-1H-imidazol-5-amine hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 1-Methyl-1H-imidazol-5-amine hydrochloride in cell culture experiments. As specific biological data for this compound is limited, this document establishes a foundational methodology by extrapolating from the known pharmacology of structurally related imidazole-based compounds, which are recognized for their interaction with histamine receptors. We present detailed protocols for solution preparation, cytotoxicity assessment, and functional assays to investigate the compound's presumptive activity as a modulator of G-protein coupled receptor (GPCR) signaling. The causality behind experimental choices is explained to empower researchers in designing and interpreting their studies with scientific rigor.

Introduction and Scientific Background

This compound is a heterocyclic amine containing an imidazole core. The imidazole moiety is a well-established pharmacophore present in numerous biologically active molecules, most notably the biogenic amine histamine.[1] Consequently, compounds sharing this structural feature are of significant interest in pharmacological research for their potential to interact with histamine receptors (H1, H2, H3, and H4), a family of GPCRs that mediate a wide array of physiological and pathological processes.[2]

Structurally similar compounds suggest that this compound may act as a ligand for histamine receptors.[3] In particular, many imidazole derivatives have been investigated as agonists or antagonists of the histamine H3 receptor.[2] The H3 receptor is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[2] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters.[3]

This guide will provide the necessary protocols to investigate this hypothesized mechanism of action in a cell-based context.

Chemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of this compound is fundamental for accurate and reproducible experimental work.

PropertyValueSource
Molecular Formula C₄H₈ClN₃[5]
Molecular Weight 133.58 g/mol [5]
Appearance Solid[5]
Purity ≥95%[5]
CAS Number 244194-62-3Not explicitly found for hydrochloride salt, but related to the free base.
Protocol: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a highly effective solvent for a wide range of organic molecules and is a standard choice for preparing high-concentration stock solutions of small molecules for use in cell culture.[6][7] Preparing a concentrated stock allows for minimal volumes to be added to cell culture media, thereby reducing the final concentration of DMSO and minimizing solvent-induced cytotoxicity.[8][9]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.001 L * 133.58 g/mol * 1000 mg/g = 1.3358 mg

  • Weighing: In a chemical fume hood, carefully weigh approximately 1.34 mg of this compound and record the exact mass.

  • Dissolution:

    • Transfer the weighed powder into a sterile, amber microcentrifuge tube.

    • Based on the actual mass, calculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, if 1.50 mg was weighed, the required DMSO volume would be (1.50 mg / 133.58 g/mol ) / 0.010 mol/L * 1000 µL/mL = 1123 µL.

    • Add the calculated volume of DMSO to the tube.

    • Cap the tube tightly and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

Preliminary Cytotoxicity Assessment

Rationale: Before conducting functional assays, it is crucial to determine the concentration range of this compound that is non-toxic to the chosen cell line. This ensures that any observed effects in subsequent functional assays are due to the specific biological activity of the compound and not a result of general cytotoxicity. Cell viability assays are indispensable tools for this purpose.[5][10]

Protocol: Cell Viability Assessment using Resazurin Assay

The resazurin (alamarBlue) assay is a colorimetric method that measures the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[10]

Materials:

  • Selected cell line (e.g., HEK293 cells stably expressing the human H3 receptor, or a cell line with endogenous H3 receptor expression like P19-derived neurons).[11][12]

  • Complete cell culture medium

  • 10 mM stock solution of this compound in DMSO

  • Resazurin sodium salt solution

  • Sterile 96-well, clear-bottom, black-walled plates (for fluorescence) or clear plates (for absorbance)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm and 600 nm, or fluorescence with 560 nm excitation and 590 nm emission)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.[9]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include wells with medium only (no cells, for background), cells with medium containing DMSO (vehicle control), and untreated cells.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which the compound exhibits significant cytotoxicity.

Functional Assays: Investigating the Presumptive Mechanism of Action

Based on the hypothesis that this compound acts as an H3 receptor agonist, the following assays can be employed to investigate its effect on the Gαi/o signaling pathway.

Workflow for Investigating Gαi/o Signaling

G_alpha_i_o_Workflow cluster_prep Preparation cluster_assay Functional Assays cluster_analysis Data Analysis & Interpretation A Prepare 10 mM Stock Solution in DMSO B Determine Non-Toxic Concentration Range (e.g., Resazurin Assay) A->B Use in Dilutions C Treat Cells with Compound (at non-toxic concentrations) B->C Select Concentrations D Measure Intracellular cAMP Levels (e.g., ELISA, FRET-based biosensor) C->D E Assess CREB Phosphorylation (Western Blot) C->E F Quantify cAMP Decrease D->F G Quantify pCREB/Total CREB Ratio E->G H Correlate Findings to Hypothesized Gi-coupled Receptor Agonism F->H G->H

Caption: Experimental workflow for characterizing the bioactivity of this compound.

Protocol: Measurement of Intracellular cAMP Levels

A decrease in intracellular cAMP is a hallmark of Gαi/o-coupled GPCR activation.[1] Competitive enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying cAMP levels.[13]

Materials:

  • Cells expressing the H3 receptor, seeded in a 96-well plate.

  • This compound.

  • Forskolin (an adenylyl cyclase activator, used to elevate basal cAMP levels).

  • Commercially available cAMP assay kit (e.g., a competitive ELISA kit).

  • Cell lysis buffer (provided with the kit).

  • Plate reader for the appropriate detection method (e.g., colorimetric, fluorescent, or luminescent).

Procedure:

  • Cell Treatment:

    • Pre-treat cells with various non-toxic concentrations of this compound for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production. The H3 receptor agonist activity of the test compound is expected to counteract this effect.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Quantification: Perform the cAMP ELISA as per the kit's protocol. This typically involves the competition between cAMP in the cell lysate and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample based on the standard curve. A potent H3 agonist should cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

Protocol: Western Blot for CREB Phosphorylation

To assess the downstream effects of altered cAMP levels, the phosphorylation status of CREB at Serine-133 can be measured by Western blotting.[14] A decrease in cAMP and PKA activity should lead to reduced CREB phosphorylation.

Materials:

  • Cells expressing the H3 receptor, cultured in 6-well plates.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total-CREB.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound as described for the cAMP assay. After treatment, wash the cells with ice-cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB (pCREB) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane of the bound antibodies according to a standard protocol.

    • Re-probe the membrane with the primary antibody against total CREB to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for pCREB and total CREB. Calculate the ratio of pCREB to total CREB for each condition. A successful H3 agonist should show a dose-dependent decrease in this ratio.

Presumptive Signaling Pathway

H3R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Modulates ligand 1-Methyl-1H-imidazol- 5-amine hydrochloride (Presumptive Agonist) ligand->H3R Binds

Caption: Hypothesized signaling pathway for this compound as an H3 receptor agonist.

Concluding Remarks

The protocols and application notes provided herein offer a robust starting point for investigating the biological activity of this compound in cell culture. It is imperative to acknowledge that the proposed mechanism of action is based on extrapolation from structurally similar compounds. Therefore, experimental results should be interpreted with this in mind. Further studies, such as receptor binding assays and the use of specific H3 receptor antagonists, would be necessary to definitively confirm the molecular target and mechanism of this compound.

References

Application Notes and Protocols for Radioligand Binding Assays with 1-Methyl-1H-imidazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for conducting radioligand binding assays using 1-Methyl-1H-imidazol-5-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction of this compound with its putative biological targets, primarily the histamine H3 receptor. The methodologies described herein are grounded in established principles of receptor pharmacology to ensure robust and reproducible data generation.

Introduction: The Significance of Radioligand Binding Assays in Drug Discovery

Radioligand binding assays are a cornerstone of pharmacology and drug discovery, offering a highly sensitive and quantitative method to measure the affinity of a ligand for a specific receptor.[1][2] These assays are indispensable for elucidating the fundamental properties of a drug-receptor interaction, including the equilibrium dissociation constant (Kd) for a radioligand and the total receptor density (Bmax) in a given tissue or cell preparation.[3][4][5] Furthermore, competitive binding assays allow for the determination of the inhibition constant (Ki) of unlabeled compounds, such as this compound, providing a direct measure of their binding affinity.[1][3]

The compound this compound, due to its structural similarity to histamine and other known imidazole-based ligands, is a compound of interest for its potential interaction with histamine receptors. The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a particularly relevant target.[6][7] It functions as a presynaptic autoreceptor to modulate the synthesis and release of histamine, and as a heteroreceptor to control the release of other neurotransmitters.[6][7] Consequently, ligands targeting the H3 receptor are of significant therapeutic interest for a range of neurological and psychiatric disorders.[6]

This document will detail two primary radioligand binding assay formats: the traditional filtration-based assay and the more contemporary Scintillation Proximity Assay (SPA). The choice between these methods often depends on the specific experimental goals, throughput requirements, and available instrumentation.

PART 1: Foundational Principles and Experimental Design

The Law of Mass Action and Receptor-Ligand Interactions

The interaction between a ligand and a receptor is governed by the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex until equilibrium is reached.[3][4] The key parameters derived from radioligand binding assays, Kd and Ki, are direct consequences of this principle. A lower Kd or Ki value signifies a higher binding affinity.

Choosing the Right Radioligand and Receptor Source

The selection of an appropriate radioligand is critical for a successful binding assay. An ideal radioligand exhibits high affinity for the target receptor, low non-specific binding, and high specific activity.[8][9] For the histamine H3 receptor, a commonly used and well-characterized radioligand is [3H]-Nα-methylhistamine.[7][10]

The receptor source can be tissue homogenates (e.g., rat brain cortex), which provide a native receptor environment, or cell lines recombinantly expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells), which offer a more defined and reproducible system.[11][12][13]

Distinguishing Specific from Non-Specific Binding

A crucial aspect of any radioligand binding assay is the accurate determination of non-specific binding.[8][14] This refers to the binding of the radioligand to components other than the target receptor, such as lipids, proteins, or the filter membrane itself.[9][14] Non-specific binding is typically measured by including a saturating concentration of an unlabeled ligand that has high affinity for the target receptor, thereby displacing the radioligand from the specific binding sites.[14] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).[8]

PART 2: Experimental Protocols

Protocol 1: Filtration-Based Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor using a filtration method to separate bound from free radioligand.

Workflow for Filtration-Based Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: Workflow for a filtration-based radioligand binding assay.

Materials and Reagents:

  • Receptor Source: Membranes from rat cerebral cortex or from HEK293 cells expressing the human histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine (specific activity > 70 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of an unlabeled H3 receptor ligand (e.g., 10 µM histamine or clobenpropit).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail and a Liquid Scintillation Counter .

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.[15]

    • Centrifuge the homogenate to pellet the membranes.[15]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[15]

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[15]

  • Assay Setup (in a 96-well plate):

    • Prepare serial dilutions of this compound in assay buffer.

    • To each well, add in the following order:

      • Assay buffer.

      • The appropriate concentration of the test compound or buffer (for total binding) or the non-specific binding control.

      • [3H]-Nα-methylhistamine at a concentration near its Kd (typically 0.5-2 nM).

      • Receptor membrane preparation (e.g., 50-100 µg of protein per well).

    • The final assay volume should be consistent across all wells (e.g., 250 µL).[15]

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[10][15]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.[10][15]

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Radioactivity Quantification:

    • Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a liquid scintillation counter.[10][15]

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).[3][15]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.[3][4][16]

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[17][18] In this assay, receptor membranes are immobilized on scintillant-containing beads. Only radioligand molecules that are in close proximity to the beads (i.e., bound to the receptor) will excite the scintillant and produce a detectable light signal.[19][20][21]

Principle of Scintillation Proximity Assay

cluster_unbound Unbound Radioligand cluster_bound Bound Radioligand unbound_radioligand Radioligand in solution no_signal No light emission (β-particles absorbed by solvent) unbound_radioligand->no_signal Too far from bead bound_radioligand Radioligand bound to receptor-coated SPA bead signal Light emission detected bound_radioligand->signal In close proximity

Caption: Principle of Scintillation Proximity Assay (SPA).

Materials and Reagents:

  • Receptor Source: Membranes from cells expressing the histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine.

  • Test Compound: this compound.

  • SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads (suitable for binding glycosylated membrane proteins).

  • Assay Buffer: As per the filtration assay.

  • Non-specific Binding Control: As per the filtration assay.

  • Microplate Scintillation Counter.

Step-by-Step Methodology:

  • Membrane and Bead Preparation:

    • Prepare receptor membranes as described in the filtration assay protocol.

    • Reconstitute the SPA beads in assay buffer.

  • Assay Setup (in a 96-well or 384-well plate):

    • To each well, add in the following order:

      • Assay buffer.

      • The appropriate concentration of this compound, buffer (for total binding), or non-specific binding control.

      • [3H]-Nα-methylhistamine.

      • Receptor membranes.

      • SPA beads.

  • Incubation:

    • Seal the plate and incubate at room temperature for a sufficient time to allow for both receptor-ligand binding and membrane-bead interaction to reach equilibrium. This may require a longer incubation time than the filtration assay.

  • Signal Detection:

    • Measure the light output from each well using a microplate scintillation counter. No separation or washing steps are required.

Data Analysis:

The data analysis for the SPA is identical to that of the filtration-based assay, involving the calculation of IC50 and subsequent conversion to Ki using the Cheng-Prusoff equation.

PART 3: Data Interpretation and Validation

Quantitative Data Summary

ParameterDescriptionTypical Value Range for H3 Receptor Ligands
Kd Equilibrium dissociation constant of the radioligand. A measure of its affinity.0.5 - 10 nM for [3H]-Nα-methylhistamine
Bmax Maximum number of binding sites. Represents the receptor density.Varies with tissue/cell line (fmol/mg protein)
IC50 Concentration of the test compound that inhibits 50% of specific radioligand binding.Dependent on the affinity of the test compound
Ki Inhibition constant of the test compound. A measure of its binding affinity.Varies widely depending on the compound's potency

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the data, several quality control measures should be implemented:

  • Saturation Binding Experiments: Before conducting competitive binding assays, it is essential to perform saturation binding experiments with the radioligand to determine its Kd and Bmax in your specific receptor preparation.[5][22]

  • Linearity of Non-Specific Binding: Non-specific binding should ideally be linear with increasing radioligand concentration.[14]

  • Signal Window: A robust assay should have a high signal-to-noise ratio, with specific binding accounting for a significant portion of the total binding (ideally >80% at the Kd of the radioligand).[22]

  • Reference Compounds: Always include known reference compounds (agonists and antagonists) with established affinities for the histamine H3 receptor to validate the assay performance.

Conclusion

The protocols and principles outlined in this guide provide a robust framework for characterizing the binding of this compound to its target receptors. By carefully designing and validating the radioligand binding assays, researchers can obtain high-quality, reproducible data that is essential for advancing drug discovery programs. The choice between a filtration-based assay and a Scintillation Proximity Assay will depend on the specific needs of the research, but both methods, when properly executed, can yield invaluable insights into the pharmacological profile of this and other novel compounds.

References

Application Note & Protocol: cAMP Functional Assay for 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for characterizing the functional activity of 1-Methyl-1H-imidazol-5-amine hydrochloride by measuring its impact on intracellular cyclic adenosine monophosphate (cAMP) levels. Given the structural similarities of imidazole-based compounds to endogenous ligands like histamine, this guide will use the histamine H2 receptor (a Gs-coupled GPCR) and the histamine H3 receptor (a Gi-coupled GPCR) as model systems to illustrate the methodologies for assessing potential agonistic or antagonistic activity. The protocols detailed herein are centered around a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay, a robust and high-throughput method for quantifying second messenger modulation.

Scientific Introduction: The Central Role of cAMP in GPCR Signaling

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs.[1] These receptors transduce extracellular signals into intracellular responses through heterotrimeric G-proteins, which are broadly classified into families such as Gs, Gi/o, Gq/11, and G12/13.[2][3][4] The modulation of the enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP, is a primary signaling event for Gs and Gi-coupled receptors.[5][6][7]

  • Gs (Stimulatory) Pathway: Activation of a Gs-coupled receptor (e.g., Histamine H2 receptor) leads to the dissociation of the Gαs subunit, which then binds to and activates adenylyl cyclase. This results in an increase in intracellular cAMP concentration.[8][9]

  • Gi (Inhibitory) Pathway: Activation of a Gi-coupled receptor (e.g., Histamine H3 receptor) causes the Gαi subunit to dissociate and inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[10][11]

Because this compound contains an imidazole core, a key pharmacophore for histamine receptor ligands, it is critical to assess its functional activity at these receptors.[9][11][12] A cAMP functional assay is the definitive method for determining whether the compound acts as an agonist (mimicking the endogenous ligand), an antagonist (blocking the endogenous ligand), or an inverse agonist (promoting an inactive receptor state).

Assay Principle: HTRF-Based Competitive Immunoassay

This protocol utilizes the principles of Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels.[13] The assay is a competitive immunoassay where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[14][15]

  • Low cAMP Levels: The antibody-cryptate and the cAMP-d2 tracer are in close proximity, allowing for robust Fluorescence Resonance Energy Transfer (FRET). Excitation of the Europium donor results in a strong emission signal from the d2 acceptor at 665 nm.

  • High cAMP Levels: Endogenous cAMP produced by the cells displaces the cAMP-d2 tracer from the antibody. This separation disrupts FRET, leading to a decrease in the acceptor's emission signal at 665 nm.

The resulting signal is inversely proportional to the intracellular cAMP concentration, allowing for precise quantification.[16]

Diagram 1: HTRF cAMP Assay Principle

This diagram illustrates the competitive binding mechanism underlying the HTRF cAMP assay.

HTRF_Principle cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Ab_Eu Anti-cAMP Ab Eu Cryptate (Donor) cAMP_d2 cAMP-d2 (Acceptor) Ab_Eu:f1->cAMP_d2:f0 Binding -> High FRET Result_High High Signal at 665nm cAMP_d2->Result_High Ab_Eu2 Anti-cAMP Ab Eu Cryptate (Donor) Cell_cAMP Cellular cAMP Ab_Eu2:f0->Cell_cAMP Preferential Binding Result_Low Low Signal at 665nm Ab_Eu2->Result_Low cAMP_d2_2 cAMP-d2 (Acceptor)

Materials and Methods

Reagents and Equipment
  • Test Compound: this compound (dissolved in an appropriate vehicle, e.g., DMSO or PBS).

  • Cell Lines:

    • HEK293 or CHO cells stably expressing the human Histamine H2 Receptor (for Gs agonism/antagonism).

    • HEK293 or CHO cells stably expressing the human Histamine H3 Receptor (for Gi agonism/antagonism).

  • Reference Ligands:

    • Gs Agonist: Histamine or a selective H2 agonist (e.g., Amthamine).

    • Gs Antagonist: Cimetidine or Ranitidine.

    • Gi Agonist: (R)-α-Methylhistamine.

    • Gi Antagonist: Thioperamide.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[13]

  • Gi Pathway Stimulator: Forskolin (used to elevate basal cAMP levels for measuring inhibition).[14][16]

  • cAMP Assay Kit: HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Microplates: White, low-volume 384-well plates.

  • Plate Reader: HTRF-compatible microplate reader capable of dual wavelength detection (e.g., 620 nm for donor and 665 nm for acceptor).

Experimental Workflow

The overall workflow involves cell preparation, compound treatment, cell lysis with detection reagents, and signal measurement.

Diagram 2: Experimental Workflow

A step-by-step visual representation of the cAMP functional assay protocol.

Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_detection Phase 3: Detection A 1. Culture & Harvest Receptor-Expressing Cells B 2. Resuspend Cells in Assay Buffer (+ IBMX) A->B C 3. Dispense Cells into 384-well Plate B->C D 4. Add Test Compound, Reference Ligands, or Vehicle Control C->D E 5. (For Gi Assay Only) Add Forskolin to all wells except negative control D->E F 6. Incubate at Room Temp (e.g., 30 minutes) E->F G 7. Add Lysis Buffer containing cAMP-d2 & Ab-Cryptate F->G H 8. Incubate at Room Temp (e.g., 60 minutes) G->H I 9. Read Plate on HTRF Reader (620nm & 665nm) H->I

Detailed Protocols

Protocol 1: Gs-Coupled Receptor Agonist Mode

This protocol determines if the test compound activates the H2 receptor to increase cAMP.

  • Cell Preparation: Culture H2R-expressing cells to ~80-90% confluency. Harvest cells and resuspend them in Assay Buffer containing 0.5 mM IBMX to a final density of 4,000 cells/5 µL.

  • Dispensing: Add 5 µL of the cell suspension to each well of a 384-well plate.

  • Compound Addition: Add 5 µL of test compound (this compound) or reference agonist (Histamine) at 2X final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 10 µL of the HTRF lysis and detection reagent mix (containing cAMP-d2 and anti-cAMP Cryptate, prepared according to the manufacturer's protocol) to each well.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

Protocol 2: Gi-Coupled Receptor Agonist Mode

This protocol determines if the test compound activates the H3 receptor to decrease forskolin-stimulated cAMP levels.

  • Cell Preparation: Culture H3R-expressing cells and prepare the cell suspension as described in Protocol 4.1.

  • Dispensing: Add 5 µL of the cell suspension to each well.

  • Compound Addition: Add 5 µL of test compound or reference agonist ((R)-α-Methylhistamine) at 3X final desired concentrations.

  • Forskolin Stimulation: Add 5 µL of Forskolin at a 3X concentration corresponding to its EC80 value (this must be predetermined). Do not add Forskolin to negative control wells.

  • Incubation: Seal and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Proceed with steps 5-7 as described in Protocol 4.1.

Note on Antagonist Mode: To test for antagonism, cells would be pre-incubated with the test compound before adding a known reference agonist (e.g., Histamine for Gs, or Forskolin for Gi) at its EC50 concentration. An effective antagonist will prevent the agonist-induced change in cAMP.

Data Analysis and Interpretation

  • Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Signal at 665 nm / Signal at 620 nm) x 10,000

  • Normalize Data: Normalize the data as a percentage of the maximum response observed with the reference agonist (for Gs) or as a percentage of inhibition relative to the forskolin-stimulated signal (for Gi).

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Representative Data Table

The following table presents a hypothetical data summary for this compound, illustrating how results should be structured for clear interpretation.

Assay ModeReceptor TargetParameter1-Methyl-1H-imidazol-5-amine HClReference LigandReference Value
Gs Agonism Histamine H2EC50 > 10 µMHistamine150 nM
Max Response < 5%Histamine100%
Gi Agonism Histamine H3EC50 75 nM(R)-α-Methylhistamine25 nM
Max Inhibition 92%(R)-α-Methylhistamine98%

Interpretation of Hypothetical Data: The data above would suggest that this compound has no significant agonist activity at the Gs-coupled H2 receptor. However, it demonstrates potent agonist activity at the Gi-coupled H3 receptor, effectively inhibiting adenylyl cyclase and reducing cAMP levels with an EC50 of 75 nM. This indicates the compound is a selective H3 receptor agonist.

Conclusion and Scientific Trustworthiness

The cAMP functional assay is an indispensable tool in pharmacology and drug discovery for characterizing compounds that target Gs- or Gi-coupled GPCRs. The HTRF-based method described provides a robust, sensitive, and high-throughput-compatible platform for determining the potency and efficacy of novel ligands like this compound. By employing appropriate cell systems, reference compounds, and stringent data analysis, researchers can confidently elucidate the compound's mechanism of action and its impact on this critical second messenger pathway. The inclusion of both Gs and Gi-coupled receptor assays provides a self-validating system to assess selectivity and rule out non-specific effects on the adenylyl cyclase enzyme itself.

References

Troubleshooting & Optimization

Troubleshooting 1-Methyl-1H-imidazol-5-amine hydrochloride synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and process chemists, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 1-Methyl-1H-imidazol-5-amine hydrochloride. As Senior Application Scientists, we understand that achieving high yield and purity for this compound can be challenging. The primary route to this molecule involves the reduction of the nitro-group from the commercially available precursor, 1-methyl-5-nitro-1H-imidazole. This guide is structured to address the most common issues encountered during this critical reduction step and the subsequent purification and salt formation, providing not just solutions, but the chemical reasoning behind them.

The Synthetic Pathway: A Mechanistic Overview

The most direct and widely adopted synthesis strategy for this compound is a two-step process starting from 1-methyl-5-nitro-1H-imidazole. The process involves the reduction of the nitro group to a primary amine, followed by the formation of the hydrochloride salt to improve stability and handling.

The key transformation is the catalytic hydrogenation of the nitro group. This heterogeneous catalysis is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen) where precise control of reaction parameters is paramount to success.

G SM 1-Methyl-5-Nitro-1H-imidazole (Starting Material) Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) SM->Reduction Step 1: Reduction Workup Catalyst Filtration & Solvent Removal Reduction->Workup Step 2: Isolation FreeBase 1-Methyl-1H-imidazol-5-amine (Free Base Oil/Solid) Workup->FreeBase Salt HCl Addition in Anhydrous Solvent FreeBase->Salt Step 3: Salt Formation Product 1-Methyl-1H-imidazol-5-amine HCl (Final Product) Salt->Product

Caption: A typical workflow for the synthesis of 1-Methyl-1H-imidazol-5-amine HCl.

Troubleshooting Guide: From Reaction to Product

This section addresses specific experimental issues in a question-and-answer format, focusing on the critical reduction and purification stages.

Part 1: The Reduction of 1-Methyl-5-Nitro-1H-Imidazole

Question: My reaction shows low or no conversion of the starting material, even after prolonged reaction times. What are the likely causes?

Answer: This is a common issue in catalytic hydrogenation and almost always points to a problem with the catalyst, the hydrogen source, or the reaction conditions.

  • Catalyst Activity: The catalyst is the most frequent culprit.

    • Deactivation: Palladium on carbon (Pd/C) can lose activity if stored improperly. Always handle the catalyst under an inert atmosphere where possible and use a fresh batch to rule out deactivation.[1]

    • Poisoning: The active sites on the catalyst can be blocked by poisons. Common poisons for noble metal catalysts include sulfur compounds and other nitrogen-containing heterocycles.[1] Ensure all glassware is meticulously cleaned and use high-purity, anhydrous solvents.

    • Insufficient Loading: Catalyst loading is critical. For a typical nitro reduction, 5-10 mol% of Pd/C is a standard starting point.[1] If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.

  • Hydrogen Delivery: Inefficient delivery of hydrogen to the catalyst's surface will stall the reaction.

    • Inadequate Pressure: While a hydrogen balloon is often sufficient for simple reductions, some substrates may require higher pressures, necessitating the use of a Parr hydrogenator or a similar apparatus.[1]

    • Poor Agitation: This is a three-phase reaction. Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.[1] If stirring is inadequate, the reaction will be mass-transfer limited and thus very slow.

  • Solvent & Substrate Issues:

    • Poor Solubility: The starting material must be fully dissolved in the solvent for the reaction to proceed efficiently. Common solvents like methanol, ethanol, and ethyl acetate are excellent choices.[1] If solubility is an issue, gentle heating may be required, though excessive heat can also lead to side reactions.[1]

Question: I'm observing the formation of multiple byproducts by TLC/LC-MS. What are they and how can I minimize them?

Answer: Side product formation often results from overly harsh reaction conditions or the inherent reactivity of the imidazole ring.

  • Over-reduction: While less common for nitro groups, highly active catalysts or harsh conditions (high temperature/pressure) could potentially lead to partial reduction of the imidazole ring. Using a milder catalyst or less forcing conditions can mitigate this.

  • Impurity-Related Side Reactions: The purity of the starting 1-methyl-5-nitro-1H-imidazole is crucial. Impurities from its own synthesis (e.g., isomeric products like 1-methyl-4-nitro-1H-imidazole) will lead to corresponding amine impurities that may be difficult to separate.[2]

  • Degradation: The product amine is an electron-rich heterocycle and can be sensitive to oxidation, especially once the catalyst is removed. It is best practice to work up the reaction promptly after completion and consider keeping the solution under an inert atmosphere.

Problem Potential Cause Recommended Solution
Low/No Conversion Inactive or poisoned catalystUse a fresh batch of catalyst; ensure high-purity solvents and clean glassware.[1]
Insufficient hydrogen pressure/deliveryIncrease H₂ pressure (e.g., use a Parr apparatus); ensure vigorous stirring.[1]
Poor substrate solubilityChoose a solvent in which the starting material is fully soluble (e.g., MeOH, EtOH).[1]
Multiple Byproducts Overly harsh reaction conditionsReduce temperature and/or pressure; consider a less active catalyst.
Impure starting materialUse highly pure 1-methyl-5-nitro-1H-imidazole.
Reaction Stalls Catalyst poisoning during reactionPurify starting material; ensure solvent is free of potential poisons.[1]
Part 2: Work-up, Purification, and Salt Formation

Question: I'm having difficulty purifying the free base amine by column chromatography. It is streaking badly on the silica gel column.

Answer: This is a classic problem when purifying basic compounds on standard silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups, leading to poor separation and significant tailing (streaking).

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase will neutralize the acidic sites on the silica, leading to sharp, well-defined bands.[3][4]

Question: My final hydrochloride salt is a gummy oil or an off-white/brown powder, not a clean crystalline solid. How can I improve its form and color?

Answer: The physical form and color of the salt are direct indicators of its purity.

  • Gummy/Oily Consistency: This is often caused by the presence of residual solvent or impurities that inhibit crystallization.

    • Ensure Anhydrous Conditions: The HCl solution used for salt formation (e.g., HCl in diethyl ether or dioxane) must be anhydrous. Water can interfere with crystallization.

    • Proper Solvent Choice: The salt should be insoluble in the chosen solvent. Diethyl ether and ethyl acetate are common choices where the free base is soluble, but the HCl salt precipitates.[3] If the salt is too soluble, you will not get good precipitation.

    • Trituration: If an oil forms, you can try removing the solvent and triturating the oil with a non-polar solvent like cold diethyl ether or hexane. This can sometimes induce crystallization.

  • Discoloration: Color is typically due to trace impurities, often from oxidation of the electron-rich amine.

    • Charcoal Treatment: Before salt formation, you can dissolve the free base in a suitable solvent and stir it briefly with activated charcoal to remove colored impurities. Filter through Celite® before proceeding.

    • Recrystallization: If the initial salt is impure, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) is the best way to improve both purity and crystalline form.

G cluster_0 Reaction Troubleshooting cluster_1 Purification & Isolation Troubleshooting LowYield Low Yield or Stalled Reaction? CheckCatalyst Check Catalyst: - Is it fresh? - Is loading sufficient (5-10 mol%)? - Any potential poisons? LowYield->CheckCatalyst CheckConditions Check Conditions: - Is H₂ pressure adequate? - Is stirring vigorous? - Is substrate fully dissolved? LowYield->CheckConditions PurificationIssue Purification Problem? Streaking Column Streaking? PurificationIssue->Streaking GummySalt Gummy/Oily Salt? PurificationIssue->GummySalt AddBase Solution: Add 0.5-1% TEA to eluent. Streaking->AddBase CheckSolvent Solution: - Use anhydrous HCl solution. - Triturate with non-polar solvent. - Recrystallize. GummySalt->CheckSolvent

References

Technical Support Center: Optimizing Reductive Amination of Imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the reductive amination of imidazole-5-carboxaldehyde. This specific transformation, while powerful for creating novel imidazole-based scaffolds, presents unique challenges due to the electronic nature and reactivity of the heteroaromatic aldehyde.

This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues with logical, step-by-step solutions, and provide validated protocols to enhance the reliability and success of your synthesis.

Understanding the Core Reaction: Mechanism & Key Challenges

Reductive amination is a two-stage process that transforms a carbonyl group into an amine.[1][2]

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form an imine. This step is reversible and typically catalyzed by mild acid.[1][3]

  • Reduction: A reducing agent selectively reduces the C=N double bond of the imine (or its protonated form, the iminium ion) to yield the final amine product.

The primary challenge lies in the choice of a reducing agent that is potent enough to reduce the imine/iminium ion but mild enough to avoid reducing the starting aldehyde.[4][5] With imidazole-5-carboxaldehyde, the basicity of the imidazole ring adds another layer of complexity, influencing the optimal pH for the reaction.

ReductiveAmination Start Imidazole-5-carboxaldehyde + Primary/Secondary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack SideProduct Side Product: Reduced Aldehyde (Alcohol) Start->SideProduct Unwanted Reduction Hemiaminal->Start Reversible Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (Weak Acid Catalyst) Imine->Hemiaminal Hydrolysis Product Target Amine Product Imine->Product Reduction ReducingAgent Reducing Agent ReducingAgent->Start ReducingAgent->Imine

Caption: General mechanism of reductive amination.

Frequently Asked Questions (FAQs): Reagent & Condition Selection
Q1: Which reducing agent is best for imidazole-5-carboxaldehyde?

A1: The choice of reducing agent is critical. While several options exist, they differ in selectivity, reactivity, and handling requirements. For this specific substrate, Sodium Triacetoxyborohydride (STAB) is often the preferred reagent.[4][6]

Here is a comparative analysis:

Reducing AgentProsConsRecommended Use Case
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) - High Selectivity: Reduces iminium ions much faster than aldehydes.[1][6][7]- Mild: Tolerates a wide range of functional groups.[8]- One-Pot Procedure: Can be added directly to the mixture of aldehyde and amine.[7]- Safer: Less toxic than its cyanoborohydride counterpart.[4][6]- Water-sensitive.[6][9]- Incompatible with protic solvents like methanol.[9][10]- Delivers only one hydride equivalent.[10]Primary recommendation for most applications, especially with sensitive substrates. Use in aprotic solvents like DCE, THF, or DCM.[8][9]
Sodium Cyanoborohydride (NaBH₃CN) - Excellent Selectivity: Highly selective for iminium ions over carbonyls.[3][4]- Water-Tolerant: Can be used in protic solvents like methanol.[9]- Highly Toxic: Generates toxic HCN gas upon contact with strong acid.[4][11]- Requires careful pH control.Effective for one-pot reactions in protic solvents, but its toxicity is a major drawback. STAB is a safer alternative.[11]
Borane-Pyridine Complex (BAP) - Good Selectivity: Superior to NaBH₃CN in some cases, avoiding nitrile impurities.[12][13]- Less Toxic & Less Expensive than NaBH₃CN.[12][14]- Can still reduce some aldehydes.[12]- Pyridine odor.A good, cost-effective, and safer alternative to NaBH₃CN, particularly when nitrile impurities are a concern.[12][14]
Sodium Borohydride (NaBH₄) - Inexpensive & Readily Available. - Potent. - Poor Selectivity: Readily reduces both aldehydes and imines.[3][4][9]- Requires a two-step procedure (pre-formation of the imine).[4]Not recommended for one-pot procedures. Only suitable if the imine is formed first and isolated or given sufficient time to form before adding the reductant.[3][9]
Q2: What is the optimal pH for this reaction?

A2: The pH is a delicate balance. Imine formation is catalyzed by acid but inhibited if the amine nucleophile is fully protonated. The reduction step's efficiency also depends on pH.

  • Imine Formation: The optimal pH is weakly acidic, typically between 4 and 6 .[5] In this range, there is enough acid to catalyze dehydration of the hemiaminal intermediate without rendering the amine non-nucleophilic.[3]

  • Reduction Step: For reagents like STAB or NaBH₃CN, maintaining this weakly acidic pH is ideal because it promotes the formation of the more reactive iminium ion, which is reduced much faster than the neutral imine.[3][15]

For reactions using STAB, a stoichiometric amount of acetic acid is often added to catalyze imine formation and ensure the presence of the iminium ion.[7][8]

Q3: Which solvent should I use?

A3: The solvent choice is dictated primarily by the reducing agent.

  • For Sodium Triacetoxyborohydride (STAB) , use aprotic solvents. 1,2-Dichloroethane (DCE) is the most common and preferred solvent.[8] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also effective.[6][9] Avoid alcohols like methanol, as STAB is not compatible.[6][9]

  • For Sodium Cyanoborohydride or Sodium Borohydride , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[9]

  • For Borane-Pyridine Complex , both protic (EtOH) and aprotic (DCM, Toluene) solvents are suitable.[12]

Troubleshooting Guide: Diagnosing & Solving Common Issues

This section addresses specific problems you might encounter during your experiments.

Troubleshooting Start Low or No Product Yield? TLC Analyze reaction mixture by TLC/LCMS Start->TLC AldehydeLeft Is Imidazole Aldehyde Starting Material Present? TLC->AldehydeLeft Cause1 Problem: Inefficient Imine Formation Solution: 1. Add catalytic acetic acid (1-2 equiv). 2. Use molecular sieves to remove water. 3. Increase reaction time/temperature. AldehydeLeft->Cause1 Yes Cause2 Problem: Aldehyde Reduction Solution: 1. Switch to a more selective reductant (STAB). 2. If using NaBH4, ensure imine forms first. 3. Lower the temperature. AldehydeLeft->Cause2 No, but alcohol side-product seen Cause3 Problem: Incomplete Reduction Solution: 1. Add more reducing agent (1.5-2.0 equiv). 2. Check activity of reducing agent. 3. Increase reaction time. AldehydeLeft->Cause3 No, but imine intermediate seen

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 1: Low or No Product Yield, Starting Aldehyde Remains.
  • Potential Cause: Inefficient imine formation. The equilibrium between the aldehyde/amine and the imine is unfavorable.[1] This can be due to insufficient acid catalysis or the presence of water, which pushes the equilibrium back towards the starting materials.

  • Solutions:

    • Add an Acid Catalyst: If not already present, add a catalytic amount of acetic acid (AcOH). This is especially important for less reactive amines or ketones.[8][16]

    • Remove Water: Add 4Å molecular sieves to the reaction mixture to sequester the water formed during imine formation, driving the equilibrium forward.[17]

    • Increase Concentration/Temperature: Running the reaction at a higher concentration or gently heating (e.g., to 40-50 °C) can facilitate imine formation.

Issue 2: Starting Aldehyde is Consumed, but Product Yield is Low.
  • Potential Cause A: Reduction of the aldehyde. A non-selective reducing agent (like NaBH₄) or harsh conditions may have reduced the imidazole-5-carboxaldehyde to the corresponding alcohol.[5]

    • Diagnosis: Check TLC or LC-MS for a new spot corresponding to 5-(hydroxymethyl)imidazole.

    • Solution: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB) , which is designed to avoid this side reaction.[4][6]

  • Potential Cause B: Incomplete reduction of the imine intermediate. The imine is formed successfully but is not being reduced to the final product.

    • Diagnosis: The imine intermediate may be visible by LC-MS or as a transient spot on a TLC plate.

    • Solution:

      • Check Reagent Activity: Ensure your reducing agent is not old or deactivated. STAB, for example, is moisture-sensitive.[6] A simple test can be developed to determine its potency.[6]

      • Increase Stoichiometry: Add a larger excess of the reducing agent (e.g., increase from 1.3 to 1.6 equivalents).[4]

      • Extend Reaction Time: Allow the reaction to stir longer at room temperature (e.g., 12-24 hours).[16]

Issue 3: Purification is Difficult; Product Tailing on Silica Gel Column.
  • Potential Cause: The basic imidazole ring and the newly formed amine are interacting strongly with the acidic silica gel. This is a very common issue with nitrogen-containing heterocycles.[18]

  • Solutions:

    • Use a Basic Modifier: Add a small amount of triethylamine (Et₃N) or pyridine (0.5-1%) to your chromatography eluent (e.g., ethyl acetate/hexane).[18] This neutralizes the acidic sites on the silica, leading to sharper peaks and reduced tailing.

    • Switch Stationary Phase: Consider using neutral or basic alumina instead of silica gel for the column.[18]

    • Employ Acid-Base Extraction: Before chromatography, use an acid-base workup to purify your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1 M HCl) to protonate and move your amine product to the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine product back into an organic solvent.[18][19]

Recommended Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended starting point due to its high selectivity and operational simplicity.[4][8]

Materials:

  • Imidazole-5-carboxaldehyde (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, but recommended for catalysis, 1.0-2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

ProtocolWorkflow A 1. Dissolve Aldehyde & Amine in DCE/DCM B 2. Add Acetic Acid (optional) Stir for 20-30 min A->B C 3. Add STAB in one portion B->C D 4. Stir at Room Temp (Monitor by TLC/LCMS) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract, Dry, Concentrate E->F G 7. Purify Product F->G

Caption: Standard workflow for STAB-mediated reductive amination.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add imidazole-5-carboxaldehyde (1.0 equiv) and the chosen solvent (DCE or DCM).

  • Add the amine (1.0-1.2 equiv). If the amine is a hydrochloride salt, add an additional equivalent of a non-nucleophilic base (like triethylamine) to liberate the free amine.

  • Add acetic acid (1.0-2.0 equiv) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.3-1.6 equiv) in one portion. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary (see Section 3, Issue 3).

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for separating the basic amine product from non-basic impurities.[18]

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate or DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl). Shake vigorously and allow the layers to separate. The desired amine product will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing non-basic impurities and potentially unreacted aldehyde, can be discarded or saved for analysis.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH) until the solution is basic (pH > 10, check with pH paper).

  • Re-extraction: Extract the now-basic aqueous solution with fresh organic solvent (e.g., DCM, 3 x 50 mL) to recover the deprotonated, neutral amine product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Purification of 1-Methyl-1H-imidazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Methyl-1H-imidazol-5-amine hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance to overcome the common challenges associated with the purification of this important imidazole derivative. This document offers troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and critical insights into the underlying chemical principles.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for the reliability and reproducibility of downstream applications. However, its purification is often hampered by its physical properties and the presence of closely related impurities from its synthesis. This guide will equip you with the knowledge to diagnose and resolve these purification challenges effectively.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis and purification of this compound.

Synthesis & Initial Work-up

Question: My crude product is a dark, oily residue after synthesis. What are the likely impurities?

Answer: The synthesis of 1-Methyl-1H-imidazol-5-amine, typically via reductive amination of a suitable precursor, can generate several impurities.[1] A dark, oily appearance often suggests the presence of:

  • Unreacted Starting Materials: Such as the corresponding imidazole-5-carboxaldehyde.

  • Over-alkylation Products: Formation of tertiary amines or quaternary imidazolium salts.

  • Polymeric Byproducts: Resulting from side reactions under the reaction conditions.

  • Residual Solvents and Reagents: Which can contribute to the oily nature.

It is crucial to perform an initial acid-base extraction to remove non-basic impurities before proceeding to further purification steps.[1]

Question: I am having difficulty separating the free base of 1-Methyl-1H-imidazol-5-amine from the reaction mixture by extraction. What can I do?

Answer: The free base of 1-Methyl-1H-imidazol-5-amine can be somewhat water-soluble due to the polar imidazole ring and the primary amine. To improve extraction efficiency:

  • Ensure High pH: Adjust the aqueous layer to a pH > 11 with a strong base like 10 M NaOH to ensure the amine is fully deprotonated and less water-soluble.

  • Use a More Polar Organic Solvent: Dichloromethane (DCM) is often more effective than ethyl acetate for extracting polar amines.

  • Perform Multiple Extractions: Carry out at least 4-5 extractions with your chosen organic solvent to maximize the recovery of the product.

  • Brine Wash: After combining the organic extracts, wash with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

Purification of the Free Base

Question: My free base streaks badly during silica gel column chromatography. How can I improve the separation?

Answer: The basicity of the amine causes strong interactions with the acidic silica gel, leading to poor separation and tailing of the product peak. To mitigate this:

  • Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent system (e.g., DCM/Methanol).[1] This will compete with your product for the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Consider an Alternative Stationary Phase: Amine-functionalized silica can be an excellent alternative for the purification of basic compounds using less polar solvent systems like hexane/ethyl acetate.

Salt Formation & Recrystallization

Question: The hydrochloride salt precipitates as an oil or a gummy solid during its formation. How can I obtain a crystalline product?

Answer: "Oiling out" during salt formation is a common problem and can be caused by several factors, including the presence of impurities, too rapid a precipitation, or an unsuitable solvent.[2]

  • Ensure Purity of the Free Base: It is critical to start with a reasonably pure free base. Impurities can inhibit crystal lattice formation.

  • Slow Down the Precipitation:

    • Add the HCl solution (e.g., HCl in diethyl ether or dioxane) dropwise to a stirred solution of the free base at room temperature or slightly below.[1]

    • Cool the solution slowly after the addition of the acid.

  • Solvent Choice is Key:

    • Dissolve the free base in a solvent in which the hydrochloride salt is sparingly soluble, such as diethyl ether or ethyl acetate.[1]

    • If the product is an oil in these solvents, try a solvent system like isopropanol/diethyl ether or ethanol/diethyl ether. Dissolve the free base in the alcohol and then slowly add diethyl ether as an anti-solvent.

Question: I have a solid hydrochloride salt, but the purity is still not satisfactory. What is the best way to recrystallize it?

Answer: Recrystallization is an excellent final step to achieve high purity. The key is to select an appropriate solvent or solvent system.

  • Ideal Solvent Properties: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Recommended Solvent Systems: For amine hydrochlorides, polar protic solvents or mixtures are often effective. Good starting points for this compound include:

    • Ethanol/Water

    • Methanol/Diethyl ether

    • Isopropanol/Hexane

A detailed recrystallization protocol is provided in the "Experimental Protocols" section below.

Stability and Storage

Question: How stable is this compound and how should I store it?

Answer: Aminoimidazoles can be sensitive to light, air (oxygen), and pH.[3] The hydrochloride salt is generally more stable and easier to handle than the free base.[1]

  • Solid Storage: For long-term storage, keep the solid in a tightly sealed container, protected from light, in a dry environment. Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[3]

  • Solution Stability: Solutions are more prone to degradation. It is best to prepare solutions fresh for each experiment. If short-term storage is necessary, store them at low temperatures (-20°C) and protected from light. Avoid repeated freeze-thaw cycles.[3] The stability of imidazole-containing molecules can be pH-dependent.[3]

Experimental Protocols

Protocol 1: Purification of 1-Methyl-1H-imidazol-5-amine Free Base by Column Chromatography
  • Column Preparation: Pack a silica gel column with a slurry of silica in dichloromethane (DCM).

  • Sample Loading: Dissolve the crude 1-Methyl-1H-imidazol-5-amine in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and adsorb the crude product solution onto it. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.

  • Elution:

    • Eluent System: A gradient of methanol in DCM with 0.5% triethylamine.

    • Gradient: Start with 100% DCM (+0.5% triethylamine) and gradually increase the methanol concentration (e.g., from 0% to 10% methanol) over several column volumes.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base, which may be an oil or a low-melting solid.

Protocol 2: Formation and Recrystallization of this compound
  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[1]

    • With vigorous stirring, add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until the precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

  • Recrystallization:

    • Solvent Selection: Begin by testing the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., ethanol, isopropanol, water, acetone) at room temperature and with heating. A good solvent will show poor solubility at room temperature and good solubility when hot. Ethanol/water is a promising system.

    • Procedure:

      • Place the crude this compound in an Erlenmeyer flask.

      • Add a minimal amount of hot ethanol to dissolve the solid completely.

      • Slowly add hot water dropwise until the solution becomes slightly turbid.

      • Add a few more drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.

      • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

      • For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization.

      • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

      • Dry the crystals under vacuum to a constant weight.

Purity Assessment

Accurate determination of purity is essential. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is a suitable starting point for method development.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the structure and can be used to identify impurities. Expected signals for the product would include those for the methyl group, the imidazole ring protons, and the amine protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Technique Expected Data (Hypothetical for Hydrochloride Salt in D₂O)
¹H NMR δ (ppm): ~7.8 (s, 1H, imidazole C2-H), ~7.2 (s, 1H, imidazole C4-H), ~3.7 (s, 3H, N-CH₃)
¹³C NMR δ (ppm): ~136 (imidazole C2), ~128 (imidazole C5), ~120 (imidazole C4), ~34 (N-CH₃)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₄H₈N₃⁺: 98.0718; found: 98.0720

Visualizations

Troubleshooting Workflow for Purification

Caption: A logical workflow for troubleshooting the purification of this compound.

Relationship between Impurities and Purification Steps

G Crude Product Crude Product Starting Material Starting Material Crude Product->Starting Material Over-alkylation Product Over-alkylation Product Crude Product->Over-alkylation Product Polymeric Byproducts Polymeric Byproducts Crude Product->Polymeric Byproducts Acid-Base Extraction Acid-Base Extraction Starting Material->Acid-Base Extraction Column Chromatography Column Chromatography Over-alkylation Product->Column Chromatography Polymeric Byproducts->Acid-Base Extraction Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Mapping of common impurities to the most effective purification techniques.

References

Technical Support Center: Purifying 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic purification. This guide is designed for researchers, medicinal chemists, and process development scientists facing challenges with the purification of polar, basic compounds, specifically focusing on 1-Methyl-1H-imidazol-5-amine hydrochloride. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to solve complex separation problems.

Frequently Asked Questions (FAQs)

Q1: My this compound is streaking badly on a silica gel column. What is the most common reason for this?

A1: Streaking of basic amines on silica gel is primarily caused by strong, non-ideal interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to slow, uneven elution, appearing as a long tail or streak. The hydrochloride salt form exacerbates this due to its high polarity and potential for on-column ionic interactions.

Q2: What is the quickest way to fix streaking for my amine compound?

A2: The most direct method is to modify your mobile phase by adding a small amount of a basic additive. A common starting point is to add 0.5-1% triethylamine (TEA) or a 1-2% solution of ammonium hydroxide in methanol to your eluent system.[2][3] This additive competes with your analyte for the acidic sites on the silica, allowing your compound to elute symmetrically. Always verify with a Thin Layer Chromatography (TLC) plate first.

Q3: My compound won't move off the baseline, even with 100% ethyl acetate. What should I do?

A3: this compound is highly polar and may require a much stronger mobile phase. A typical next step is to use a gradient of methanol (MeOH) in dichloromethane (DCM).[2][3] For very polar compounds, a system containing 1-10% of a 10% ammonium hydroxide in methanol solution mixed into dichloromethane can be effective.[3]

Q4: Should I use the hydrochloride salt directly on the column, or should I convert it to the free base first?

A4: While direct chromatography of the salt is possible with the right mobile phase (e.g., HILIC conditions), it is often easier and more predictable to purify the free base.[4] You can perform an acid-base extraction to convert the salt to the free base before loading it onto the column.[5] This reduces the extreme polarity and prevents complications from the chloride counter-ion. However, this adds an extra step to your workflow.

In-Depth Troubleshooting Guide

Issue 1: Severe Peak Tailing and Streaking on Silica Gel

This is the most prevalent issue when purifying basic amines like 1-Methyl-1H-imidazol-5-amine on standard silica gel.

Root Cause Analysis:

Silica gel is an amorphous polymer of silicon dioxide. Its surface is covered with silanol groups (Si-OH), which are acidic (pKa ≈ 4.5). Your analyte is a basic amine. This creates a strong acid-base interaction, where the amine is protonated and binds ionically to the deprotonated silanolate groups (Si-O⁻). This interaction is much stronger than the desired partitioning equilibrium, causing a portion of the analyte to remain bound to the stationary phase and elute very slowly, resulting in a "streak."

The diagram below illustrates this problematic interaction and the mechanism by which a basic modifier resolves it.

G cluster_0 Problem: Streaking on Silica cluster_1 Solution: Mobile Phase Modification Analyte Amine (R-NH2) Interaction Strong Ionic Binding (R-NH3+...-O-Si) Analyte->Interaction Binds strongly Silica Acidic Silica (Si-OH) Silica->Interaction Protonates Elution Symmetric Elution Modifier Modifier (Et3N) Silica_mod Acidic Silica (Si-OH) Modifier->Silica_mod Preferentially binds & neutralizes sites Analyte_mod Amine (R-NH2) Analyte_mod->Elution Elutes cleanly

Caption: Mechanism of amine streaking on silica and its resolution.

Solutions & Experimental Protocols

The key is to disrupt the strong interaction between the amine and the silica. This can be achieved by modifying the mobile phase or changing the stationary phase.

This is the most common and often sufficient solution. By adding a stronger, non-UV-active base to the eluent, you saturate the acidic sites on the silica, preventing your target compound from binding tightly.

Recommended Mobile Phase Modifiers

ModifierTypical ConcentrationRecommended Solvent SystemNotes
Triethylamine (TEA)0.5 - 2% (v/v)DCM/MeOH or EtOAc/HexanesHighly effective, volatile, but has a strong odor.[2][6]
Ammonium Hydroxide1 - 2% of a 10% NH₄OH in MeOH solutionDCMExcellent for very polar amines, helps improve solubility.[3]
Pyridine0.5 - 1% (v/v)DCM/MeOH or EtOAc/HexanesEffective, but can be harder to remove under vacuum.

Protocol 1: Column Chromatography with a Triethylamine-Modified Mobile Phase

  • TLC Analysis: Prepare three eluent systems for TLC analysis:

    • 95:5 DCM:MeOH

    • 95:5:1 DCM:MeOH:TEA

    • 90:10:1 DCM:MeOH:TEA Spot your crude material on a TLC plate and develop it in these systems. You should observe a significant reduction in streaking and a higher Rf value in the TEA-containing systems. Choose the system that gives your product an Rf value between 0.2 and 0.4.[7]

  • Column Preparation:

    • Slurry pack a silica gel column using your chosen initial eluent (e.g., 100% DCM with 1% TEA). Crucially, the modifier must be present in the solvent from the very beginning to equilibrate the entire stationary phase.

    • Allow the column to equilibrate by running 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Wet Loading: Dissolve your crude this compound in a minimal amount of a strong solvent (like methanol or DCM). Load this solution directly onto the top of the column bed.[8]

    • Dry Loading (Recommended): Dissolve your crude material in a suitable solvent (e.g., methanol). Add 5-10 times the mass of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder on top of the column bed.[8] This technique often provides superior resolution.

  • Elution:

    • Begin eluting with your initial solvent system (e.g., 100% DCM + 1% TEA).

    • Gradually increase the polarity by increasing the percentage of methanol (e.g., move from 2% MeOH to 5% MeOH, then 10% MeOH, always maintaining 1% TEA).

    • Collect fractions and monitor by TLC to identify those containing your pure product.

If mobile phase modification is insufficient, or if your compound is unstable on silica, changing the stationary phase is the next logical step.

Stationary PhaseTypeMechanism & Use Case
Alumina Basic or NeutralThe basic surface has fewer acidic sites, leading to much better peak shape for basic compounds. Neutral alumina is a good general-purpose alternative.[9]
Amine-functionalized Silica Modified SilicaThe silica surface is covalently bonded with aminopropyl groups, creating a basic environment that repels basic analytes and prevents interaction with residual silanols.[1][10]
HILIC Polar (e.g., Diol, Amide)Hydrophilic Interaction Liquid Chromatography is ideal for very polar compounds that are poorly retained in reversed-phase. It uses a high organic mobile phase with a small amount of aqueous buffer, partitioning the polar analyte into a water layer on the stationary phase surface.[11][12]
Issue 2: Compound Does Not Elute or Yield is Very Low

Root Cause Analysis:

This typically indicates one of two scenarios:

  • Irreversible Binding: The interaction with the silica is so strong that even a highly polar mobile phase cannot elute the compound. This is common for poly-amines or highly basic molecules on untreated silica.

  • Insolubility: The crude material may not be fully soluble in the mobile phase being used, causing it to precipitate at the top of the column.[3]

Troubleshooting Workflow

The following flowchart provides a systematic approach to diagnosing and solving elution problems.

G start Problem: No Elution / Low Yield check_stability Is compound stable on silica? (Run 2D TLC) start->check_stability add_modifier Run TLC with basic modifier (e.g., 1% TEA) check_stability->add_modifier Yes change_phase Switch to alternative stationary phase (Alumina, Amine-Silica) check_stability->change_phase No (degrades) run_column_mod Run column with modified mobile phase add_modifier->run_column_mod Yes (Rf increases) free_base Consider converting salt to free base before chromatography add_modifier->free_base No (still streaks) check_solubility Is compound soluble in loading solvent? run_column_mod->check_solubility dry_load Use dry loading technique check_solubility->dry_load No

Caption: Troubleshooting workflow for elution issues.

References

Technical Support Center: Solubility Enhancement of 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound. As a hydrochloride salt, its solubility is intrinsically linked to the solution's pH and composition. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my desired solvent. What are the first steps I should take?

A1: The initial approach to dissolving any amine hydrochloride salt involves understanding its inherent polarity. The hydrochloride salt form is highly polar due to the presence of the charged ammonium group and the chloride counter-ion.[1] Therefore, solubility is generally favored in polar solvents.

Initial Troubleshooting Steps:

  • Solvent Selection: Begin with polar protic solvents. Good starting points include:

    • Water

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • Polar Aprotic Solvents: If the above are not suitable for your experimental setup, consider polar aprotic solvents, although solubility might be lower:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Gentle Heating: Warming the mixture can increase the rate of dissolution and the solubility limit.[1] However, monitor the compound's stability, as prolonged heating can lead to degradation.[2]

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance the dissolution rate.

If these initial steps are unsuccessful, it suggests a more fundamental solubility issue that may require pH modification or the use of co-solvents, as detailed in the following sections.

Q2: My reaction requires a non-polar organic solvent, but the hydrochloride salt is insoluble. How can I address this?

A2: This is a classic challenge with amine salts. The most effective strategy is to convert the hydrochloride salt back to its corresponding "free amine" or "free base" form. The free amine is significantly less polar and thus more soluble in a wider range of organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1]

This conversion is achieved by neutralizing the hydrochloride with a base. The process involves an acid-base reaction where a base removes the proton from the ammonium salt, yielding the neutral amine and a salt byproduct.[3]

A detailed protocol for this conversion is provided in the "Experimental Protocols" section below.

Q3: I've noticed that even in aqueous solutions, the solubility of my hydrochloride salt is lower than expected, especially in buffers containing chlorides. What could be the cause?

A3: This phenomenon is likely due to the common ion effect . The dissolution of this compound in water is an equilibrium process. When another source of chloride ions (e.g., from sodium chloride in a buffer) is introduced, the equilibrium shifts, favoring the solid, undissolved salt. This leads to a decrease in the apparent solubility of your compound.[4][5]

Troubleshooting the Common Ion Effect:

  • Buffer Selection: If possible, use a buffer system that does not contain chloride ions. Phosphate, acetate, or citrate buffers are common alternatives.

  • Quantify the Effect: If you must use a chloride-containing medium, it's crucial to determine the solubility at that specific chloride concentration.

  • Consider Alternative Salt Forms: If the common ion effect is a persistent issue, a salt screen to identify a different, more soluble salt form (e.g., mesylate, sulfate) may be necessary.[6][7] This is a more advanced strategy typically employed in drug development.[8]

Q4: How does pH affect the aqueous solubility of this compound, and how can I optimize it?

A4: The aqueous solubility of an amine salt is highly dependent on the pH of the solution. The hydrochloride salt is the protonated, charged form of the amine. This charged species is generally more water-soluble than the neutral free base.

The relationship between the salt and free base exists in a pH-dependent equilibrium.

  • Low pH (Acidic): At low pH, the equilibrium favors the protonated (salt) form, leading to higher aqueous solubility.

  • High pH (Basic): As the pH increases, the compound is deprotonated to the free amine. If the intrinsic solubility of the free amine is low, it may precipitate out of the aqueous solution.

There is a specific pH for a given salt at which the total solubility is maximized, often referred to as pHmax .[9] The pH-solubility profile is a critical piece of data for any ionizable compound.[4]

Optimizing Aqueous Solubility via pH:

  • Determine the pKa: The pKa of the amine is the pH at which 50% of the compound is in its ionized (salt) form and 50% is in its neutral (free base) form. To maintain solubility, the pH of the solution should generally be kept at least 2 units below the pKa of the amine.

  • Experimental pH-Solubility Profile: A practical approach is to measure the solubility of the compound across a range of pH values (e.g., pH 2 to 10) to determine the experimental pHmax. A detailed protocol for this is provided below.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for common solubility enhancement techniques.

Protocol 1: Conversion of Hydrochloride Salt to Free Amine for Enhanced Organic Solvent Solubility

This protocol describes the neutralization of the amine hydrochloride to its free base form, which is more soluble in non-polar organic solvents.

Materials:

  • This compound

  • Anhydrous sodium carbonate (Na₂CO₃) or a tertiary amine base like triethylamine (TEA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a mild base, such as a saturated solution of sodium bicarbonate or 1.1 equivalents of triethylamine, while stirring.[1] Monitor the pH with pH paper; continue adding the base until the solution is basic (pH > 9).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (or your target organic solvent) three times. The less polar free amine will partition into the organic layer.

  • Washing: Combine the organic extracts and wash them once with brine. This helps to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free amine.

Workflow Diagram: Conversion to Free Amine

G cluster_start Aqueous Phase cluster_organic Organic Phase start Dissolve HCl Salt in Water neutralize Add Base (e.g., NaHCO₃) to pH > 9 start->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract Phase Separation wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate to yield Free Amine dry->concentrate

Caption: Workflow for converting an amine HCl salt to its free amine.

Protocol 2: Determining the Aqueous pH-Solubility Profile

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials or small flasks

  • Orbital shaker or rotator in a temperature-controlled environment

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated pH meter

Step-by-Step Procedure:

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Addition: Add an excess amount of the solid hydrochloride salt to a known volume of each buffer in separate vials. The solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining undissolved solid.

  • Sample Analysis: Carefully take an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • pH Measurement: Measure the final pH of each supernatant to confirm the pH at equilibrium.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH to generate the pH-solubility profile.

Illustrative Data Presentation:

Final pHSolubility (mg/mL)
2.155.2
4.054.8
6.245.1
7.415.3
8.52.1
9.80.5

Note: This is illustrative data for a typical amine hydrochloride and not specific to this compound.

Logical Diagram: pH-Solubility Relationship

G Low_pH Low pH (Acidic) Salt_Form Protonated Form (R-NH₂⁺Cl⁻) Higher Aqueous Solubility Low_pH->Salt_Form Favors High_pH High pH (Basic) Free_Base Neutral Form (R-NH₂) Lower Aqueous Solubility High_pH->Free_Base Favors Salt_Form->Free_Base pH Increases Free_Base->Salt_Form pH Decreases

References

Technical Support Center: Stability of 1-Methyl-1H-imidazol-5-amine hydrochloride in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-imidazol-5-amine hydrochloride. This document serves as a resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. Inconsistent experimental results can often be traced back to compound degradation. This guide provides in-depth FAQs, troubleshooting protocols, and best practices to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a DMSO solution?

A1: The stability of this compound in DMSO is influenced by several factors inherent to its chemical structure and its interaction with the solvent and environment. The primary drivers of degradation are:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water can act as a reactant, facilitating the hydrolysis of the amine or potentially altering the stability of the imidazole ring. Studies have shown that water is a more significant factor in compound loss than oxygen in DMSO solutions.[3][4]

  • Oxidation: The amine functional group and the electron-rich imidazole ring are susceptible to oxidation, especially when exposed to atmospheric oxygen.[5] This process can be accelerated by light and elevated temperatures.

  • Temperature: Storing DMSO stock solutions at room temperature significantly accelerates degradation. One study on a large compound library found that after one year at room temperature, the probability of observing the parent compound dropped to 52%.[6][7]

  • Light Exposure (Photodegradation): Imidazole-containing compounds can be sensitive to light, particularly UV light, which can induce photodegradation pathways, leading to complex transformations or ring opening.[5][8]

  • pH: Although DMSO is an aprotic solvent, the presence of acidic or basic impurities can influence the stability of the compound. The hydrochloride salt form suggests that the compound is more stable in a slightly acidic environment; however, strong acids or bases should be avoided.[9]

Q2: My DMSO stock solution of this compound has turned a pale yellow/brown color. What does this indicate?

A2: A change in color, typically to yellow or brown, is a strong visual indicator of chemical degradation. This is often due to the formation of oxidized species or other chromophoric degradation products. The imidazole moiety, in particular, can be liable to base-mediated autoxidation.[8] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh stock from solid material to ensure the integrity of your experimental results.

Q3: What are the optimal storage conditions for a 10 mM stock solution of this compound in DMSO?

A3: To maximize the shelf-life of your DMSO stock solution, adhere to the following storage guidelines:

  • Temperature: Store solutions at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage (over 6 months).[10]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. While some studies show many compounds are stable through multiple freeze-thaw cycles, minimizing them is a best practice to reduce the risk of degradation and moisture introduction.[3][11][12]

  • Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative degradation.[5]

  • Container: Use high-quality, inert containers such as amber glass or polypropylene vials to prevent light exposure and leaching of contaminants.[3][13]

Q4: I'm observing inconsistent IC50 values in my kinase assay. Could this be related to compound instability?

A4: Absolutely. Inconsistent biological activity is a classic sign of compound degradation.[5] If the concentration of the active parent compound is decreasing over time, the apparent potency in your assay will also decrease, leading to variable results. This phenomenon, known as "disappearing" compound, is a known issue in compound libraries stored in DMSO.[14] It is crucial to rule out stability issues before investigating other experimental variables. We recommend analyzing the purity of your stock solution via HPLC to confirm its integrity.

Q5: What are the likely degradation pathways for this molecule?

A5: Based on the structure (an N-methylated amine on an imidazole ring), the most probable degradation pathways under typical storage and handling conditions are oxidation and hydrolysis.

  • Oxidation: The primary amine and the imidazole ring are susceptible to oxidation. Exposure to air and light can lead to the formation of various oxidized products. Forced degradation studies on other imidazole-containing drugs have confirmed oxidation as a key degradation pathway.[8]

  • Hydrolysis: Although less likely in high-purity anhydrous DMSO, the presence of absorbed water can lead to hydrolysis. The amine functional group could potentially be a site for such reactions.

  • Reaction with DMSO: While less common, DMSO can react with certain compounds, particularly those that can form stable carbocation intermediates, leading to the formation of oxosulfonium ions.[15] A case study on a 2-aminothiazole compound also noted the formation of degradation products through dimerization and reactions potentially influenced by DMSO's slightly acidic nature.[16]

Troubleshooting Guide: Common Scenarios

This guide provides a systematic approach to resolving common issues related to the stability of this compound in DMSO.

Observed Problem Potential Cause Recommended Action & Rationale
Inconsistent or reduced biological activity in assays. Compound degradation in the DMSO stock solution.1. Prepare a fresh stock solution from solid material using high-purity, anhydrous DMSO. 2. Analyze the old stock solution using HPLC-UV/MS to confirm degradation by comparing it to the fresh sample. This validates whether instability was the root cause.[5]
Visible precipitate or cloudiness in the solution after thawing. Poor solubility or compound "crashing out." This can happen if the DMSO has absorbed water, reducing its solvating power.[1]1. Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes to attempt redissolution.[17] 2. If precipitation persists, discard the solution. Ensure you are using anhydrous DMSO for all new preparations. 3. Consider preparing smaller, single-use aliquots to minimize the duration of exposure to atmospheric moisture during handling.[18]
Stock solution has changed color (e.g., yellowing). Oxidative degradation or formation of other chromophoric impurities.Discard the solution immediately. A color change is a definitive sign of degradation.[8] Prepare a fresh stock and ensure it is stored protected from light and under an inert atmosphere if possible.
LC-MS analysis shows multiple new peaks not present at Time 0. The compound is degrading into multiple byproducts.Characterize the degradation products if necessary for your research. Perform a forced degradation study (see Protocol 3) to intentionally generate and identify potential degradants, which helps in developing a stability-indicating analytical method.[9][19]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable 10 mM Stock Solution

This protocol outlines the best practices for preparing a DMSO stock solution with maximal stability.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Inert vials (e.g., amber glass with PTFE-lined caps)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered tips

Workflow Diagram:

G cluster_prep Preparation cluster_store Storage weigh 1. Weigh Compound Accurately weigh solid into a tared vial. add_dmso 2. Add Anhydrous DMSO Calculate and add the precise volume of anhydrous DMSO. weigh->add_dmso dissolve 3. Dissolve Completely Vortex/sonicate until a clear solution is obtained. add_dmso->dissolve aliquot 4. Create Aliquots Dispense into single-use, light-protected vials. dissolve->aliquot inert 5. (Optional) Inert Gas Overlay with Argon or Nitrogen. aliquot->inert freeze 6. Freeze Immediately Store at -20°C or -80°C. inert->freeze

Caption: Workflow for preparing a stable DMSO stock solution.

Procedure:

  • Preparation: Allow the vial of solid compound and the bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent water condensation.

  • Weighing: In a low-humidity environment if possible, accurately weigh the desired amount of this compound (Molecular Weight: 133.58 g/mol ) into a tared, sterile vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. Add the anhydrous DMSO to the solid.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate in a room temperature water bath for 5-10 minutes until the solid is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials. This minimizes exposure to air and moisture and avoids freeze-thaw cycles.[10]

  • Storage: Tightly cap the aliquots and store them at -20°C or, for long-term storage, at -80°C.

Protocol 2: Short-Term Stability Assessment

This protocol allows you to quickly assess the stability of your compound under various common laboratory conditions.

Procedure:

  • Prepare a 10 mM stock solution as described in Protocol 1.

  • Create several identical aliquots of this stock solution.

  • Time 0 Analysis: Immediately analyze one aliquot by HPLC-UV to establish a baseline purity profile and peak area.

  • Storage Conditions: Store the remaining aliquots under different conditions:

    • -20°C, protected from light (Ideal Control)

    • 4°C, protected from light

    • Room Temperature (~25°C), protected from light

    • Room Temperature (~25°C), exposed to ambient lab light

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each condition.

  • HPLC Analysis: Analyze each sample by HPLC-UV, using the same method as the Time 0 analysis.

  • Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at Time 0. A loss of >5-10% typically indicates meaningful degradation.

Protocol 3: Forced Degradation Study Outline

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[19][20][21]

Objective: To intentionally degrade the compound under harsh conditions to predict its degradation pathways.

Potential Degradation Pathways Visualization:

G cluster_products Potential Degradation Products parent 1-Methyl-1H-imidazol-5-amine (Parent Compound) oxidized Oxidized Products (e.g., N-oxides, ring-opened) parent->oxidized Oxidative Stress (e.g., H₂O₂) hydrolyzed Hydrolyzed Products parent->hydrolyzed Hydrolytic Stress (Acid/Base in H₂O) photodegradants Photodegradation Adducts parent->photodegradants Photolytic Stress (UV/Vis Light)

Caption: Potential degradation pathways for the target compound.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at room temperature and elevated temperatures (e.g., 60°C).[9]

  • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and elevated temperatures.[9]

  • Oxidation: Expose the compound to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[9]

  • Thermal Degradation: Subject both the solid compound and a solution to elevated temperatures (e.g., 80°C).[22]

  • Photodegradation: Expose the solid compound and a solution to a controlled light source that provides both UV and visible light as per ICH Q1B guidelines.[8][22]

Analysis: Use a stability-indicating HPLC method to separate the parent compound from all generated degradation products. LC-MS can be used to obtain mass information about the degradants to help in their identification.

References

Degradation of 1-Methyl-1H-imidazol-5-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-imidazol-5-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling and use of this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles of imidazole and amine stability.

Introduction: Understanding the Molecule

This compound is a substituted imidazole. The stability of this molecule in solution is dictated by its key functional groups: the imidazole ring and the primary amine. The imidazole ring, while aromatic, is susceptible to specific environmental stresses. The primary amine group is a potential site for oxidation. As a hydrochloride salt, its solubility is enhanced in aqueous media, but the pH of the resulting solution and the buffers used can significantly influence its degradation.[1]

This guide will help you anticipate and address common stability issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My experimental results are inconsistent. Could the stability of my this compound solution be the cause?

Answer: Yes, inconsistent or lower-than-expected activity is a primary indicator of compound degradation.[2] The chemical structure of this compound makes it susceptible to degradation in solution, which can lead to a decrease in the effective concentration of the active compound over time.

Troubleshooting Flowchart:

A Inconsistent Experimental Results B Prepare a fresh stock solution from solid material A->B First Step C Repeat experiment with fresh solution B->C D Results now consistent? C->D E Yes: Original solution was likely degraded. Review storage and handling procedures. D->E Positive Outcome F No: Issue may not be compound stability. Investigate other experimental variables (e.g., assay components, cell viability, instrument performance). D->F Negative Outcome

Caption: Troubleshooting inconsistent results.

Key Recommendations:

  • Always Prepare Fresh: For maximum consistency, prepare solutions fresh from the solid hydrochloride salt for each experiment.[1][2]

  • Minimize Storage Time: If storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store at -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles.[2]

  • Perform a Quick Purity Check: If you suspect degradation, analyze your stock solution using HPLC-UV to check for the appearance of new peaks or a decrease in the main peak area.

FAQ 2: What are the primary degradation pathways for this compound in solution?

Answer: Based on the chemistry of the imidazole ring and amine functional groups, the primary anticipated degradation pathways are oxidation and photodegradation .[3][4] While specific data for this molecule is not extensively published, principles from similar structures apply.

  • Oxidation: The electron-rich imidazole ring and the exocyclic amine are both susceptible to oxidation.[2][4] This can be initiated by dissolved oxygen in the solvent (autoxidation), metal ion contaminants, or exposure to oxidizing agents. Oxidation can lead to the formation of various byproducts, potentially including ring-opened species or hydroxylated derivatives.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV light.[3][4] Exposure can lead to complex reactions, including the formation of radicals and subsequent degradation into a variety of products.[4]

  • pH-Mediated Degradation: While generally stable at neutral to mildly acidic pH, extreme pH conditions should be avoided. In strongly basic solutions, the imidazole ring can be susceptible to nucleophilic attack.[5]

Visualizing Potential Degradation:

Caption: Major degradation pathways.

FAQ 3: I noticed a color change in my stock solution. What does this indicate?

Answer: A color change (e.g., to yellow or brown) in a previously colorless solution is a strong visual indicator of degradation. This is often associated with oxidative degradation or the formation of polymeric byproducts. If you observe a color change or any precipitation, the solution should be discarded immediately and a fresh one prepared.[2]

FAQ 4: How should I prepare and store my stock solutions to maximize stability?

Answer: Proper preparation and storage are critical to minimizing degradation.

ParameterRecommendationRationale
Solvent Choice Use high-purity, degassed solvents (e.g., sterile water, DMSO, or ethanol).Removes dissolved oxygen to minimize autoxidation. Using sterile solvents prevents microbial contamination, which can also degrade the compound.[2]
Preparation Prepare solutions fresh before each experiment.[1][2]This is the most effective way to avoid degradation-related variability.
pH Maintain a pH in the slightly acidic to neutral range (pH 4-7).The hydrochloride salt will produce a slightly acidic solution. Avoid highly basic conditions which can accelerate degradation of the imidazole ring.
Storage (Short-Term) If necessary, store aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.[1][2]Low temperatures slow down chemical reactions.[2] Protection from light prevents photodegradation.[2]
Atmosphere For long-term storage of solid material or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen).[2]Displaces oxygen to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Basic Solution Stability Assessment

This protocol allows you to quickly assess the stability of your compound in your specific experimental buffer over a typical experiment duration.

Objective: To determine if significant degradation occurs under your experimental conditions.

Materials:

  • This compound

  • Your experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

  • C18 HPLC column

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water.

  • Prepare Working Solution: Dilute the stock solution to your final experimental concentration in your chosen buffer. This is your T=0 sample.

  • Incubate: Place the working solution under your exact experimental conditions (temperature, lighting).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis:

    • Immediately inject the T=0 sample into the HPLC.

    • Run a gradient (e.g., 5% to 95% B over 15 minutes) and identify the peak for the parent compound. Record its retention time and peak area.

    • Inject the subsequent time point samples using the same method.

  • Data Interpretation:

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >5% may indicate meaningful degradation.

    • Look for the appearance of new peaks, which would be degradation products.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[6]

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40-60°C) cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of Compound Acid Acidic (0.1 M HCl) Prep->Acid Base Basic (0.1 M NaOH) Prep->Base Oxidative Oxidative (3% H₂O₂) Prep->Oxidative Photolytic Photolytic (ICH Q1B Light Exposure) Prep->Photolytic Thermal Thermal (Solution at 80°C) Prep->Thermal Sampling Sample at Time Points (e.g., 0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Photolytic->Sampling Thermal->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by HPLC-UV/MS Neutralize->HPLC Identify Identify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathways HPLC->Pathway Method Validate Stability-Indicating Analytical Method HPLC->Method

Caption: Forced degradation study workflow.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive framework for validating the purity of 1-Methyl-1H-imidazol-5-amine hydrochloride, a crucial building block in the synthesis of various therapeutic agents. By employing a multi-faceted analytical approach, researchers can ensure the identity, strength, and quality of this compound, thereby safeguarding the integrity of their downstream applications.

This guide will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of the synthesized compound against a hypothetical commercial standard.

The Critical Need for Purity Validation

This compound is a heterocyclic amine, a class of compounds frequently utilized in medicinal chemistry.[1] The presence of impurities, even in trace amounts, can have significant consequences, including:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or reduced efficacy of the final drug product.

  • Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.

  • Challenges in Process Scale-up: Impurities can interfere with subsequent reaction steps, leading to lower yields and inconsistent product quality.

Therefore, a robust analytical strategy is not merely a quality control measure but a fundamental aspect of rigorous scientific research and drug development.

An Orthogonal Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, utilizing multiple techniques that measure different physicochemical properties, is essential for a thorough and reliable assessment. This guide will focus on a combination of four key analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and separate it from non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound and identify potential impurities.

  • Elemental Analysis (EA): To determine the elemental composition and confirm the empirical formula, which is particularly important for salt forms.

The logical flow of this analytical workflow is designed to provide a comprehensive and self-validating assessment of the compound's purity.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Orthogonal Purity Analysis cluster_comparison Comparative Assessment cluster_conclusion Final Purity Validation Synthesis Synthesized 1-Methyl-1H-imidazol-5-amine HCl NMR 1H & 13C NMR (Structural Confirmation) Synthesis->NMR Primary Structure HPLC HPLC-UV/DAD (Purity Quantification) Synthesis->HPLC Quantitative Purity MS LC-MS or Direct Infusion MS (Molecular Weight Verification) Synthesis->MS Molecular Identity EA Elemental Analysis (Elemental Composition) Synthesis->EA Empirical Formula Comparison Comparison with Commercial Standard NMR->Comparison HPLC->Comparison MS->Comparison EA->Comparison Data_Table Comparative Data Table Comparison->Data_Table Conclusion Purity Validation Report Data_Table->Conclusion

Caption: Workflow for the orthogonal purity validation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, one can confirm the identity of the synthesized compound. The presence of unexpected signals can indicate the presence of impurities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to ensure complete dissolution and avoid signal overlap with the analyte.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Assign the signals to the corresponding protons and carbons in the molecule.

    • Integrate the proton signals to determine the relative ratios of different protons.

    • Carefully examine the baseline for any small signals that may indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of a compound by separating it from potential impurities based on their differential partitioning between a stationary and a mobile phase.[2] For polar compounds like amine hydrochlorides, reversed-phase chromatography with an aqueous mobile phase is often suitable.[3]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A C18 column is a common choice for reversed-phase separations.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is typically used.[4] The gradient program should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A DAD allows for the acquisition of the entire UV spectrum of each peak, aiding in peak identification and purity assessment.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The presence of additional peaks indicates impurities.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound, offering a high degree of certainty in its identification.[5] It can be coupled with HPLC (LC-MS) to obtain mass information for each separated peak, aiding in the identification of impurities.[6]

Step-by-Step Protocol:

  • Sample Preparation: For direct infusion, prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water. For LC-MS, the sample is introduced from the HPLC system.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for polar molecules.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range that includes the expected molecular weight of the target compound.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion of 1-Methyl-1H-imidazol-5-amine.

    • Search for other ions that may correspond to impurities or fragments.

Elemental Analysis (EA)

Rationale: Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and in this case, chlorine) in a sample.[7] This technique is crucial for confirming the empirical formula of a synthesized compound, especially for salts, where it verifies the correct counter-ion ratio.[8]

Step-by-Step Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is required.

  • Instrumentation: An automated elemental analyzer is used. The sample undergoes combustion in a high-oxygen environment.[9]

  • Data Acquisition: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. Chlorine is typically determined by a separate method, such as ion chromatography, after combustion and absorption.

  • Data Analysis:

    • The instrument software calculates the percentage of each element.

    • Compare the experimental percentages with the theoretical values calculated for the proposed formula (C₄H₈N₃Cl). The results should be within an acceptable range of error (typically ±0.4%).

Comparative Data Analysis

To provide a benchmark for the purity of the synthesized this compound, a hypothetical comparison with a commercially available standard is presented below.

Analytical TechniqueParameterSynthesized CompoundCommercial StandardAcceptance Criteria
¹H NMR Chemical Shifts & CouplingConforms to structureConforms to structureConsistent with proposed structure
Impurity Signals< 1%< 0.5%Specified impurity limits
HPLC (Area %) Purity99.2%99.8%≥ 99.0%
Largest Impurity0.5%0.1%≤ 0.5%
Total Impurities0.8%0.2%≤ 1.0%
MS (m/z) [M+H]⁺112.087 (Calculated: 112.087)112.087 (Calculated: 112.087)Matches theoretical mass
Elemental Analysis (%) CarbonFound: 40.15 (Calc: 40.18)Found: 40.20 (Calc: 40.18)± 0.4% of theoretical
HydrogenFound: 6.75 (Calc: 6.74)Found: 6.72 (Calc: 6.74)± 0.4% of theoretical
NitrogenFound: 35.11 (Calc: 35.14)Found: 35.18 (Calc: 35.14)± 0.4% of theoretical
ChlorineFound: 29.62 (Calc: 29.64)Found: 29.60 (Calc: 29.64)± 0.4% of theoretical

Interpretation of Results:

The data in the table indicates that the synthesized this compound meets the pre-defined acceptance criteria for purity. The NMR and MS data confirm the identity of the compound. The HPLC analysis shows a purity of 99.2%, which is acceptable, although slightly lower than the commercial standard. The elemental analysis results are in excellent agreement with the theoretical values, confirming the correct elemental composition and the hydrochloride salt form. The slightly higher level of impurities in the synthesized batch compared to the commercial standard may warrant further purification steps depending on the intended application.

Conclusion

Validating the purity of synthesized compounds like this compound is a critical step in the drug discovery and development pipeline. A multi-technique, orthogonal approach as outlined in this guide provides a robust and reliable assessment of a compound's identity and purity. By systematically applying NMR, HPLC, MS, and Elemental Analysis, researchers can have high confidence in the quality of their materials, ensuring the validity and reproducibility of their scientific findings.

References

A Comparative Guide to 1-Methyl-1H-imidazol-5-amine Hydrochloride and Other Imidazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1-Methyl-1H-imidazol-5-amine hydrochloride with other notable imidazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the anticipated primary biological activity, potential secondary applications, and the experimental data that underpin these comparisons. We will explore the nuances of structure-activity relationships, supported by detailed experimental protocols, to provide a comprehensive resource for your research endeavors.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions make it a versatile scaffold for interacting with a wide array of biological targets.[2] This versatility has led to the development of numerous clinically approved drugs containing the imidazole moiety, with applications spanning from antifungal and antibacterial agents to anticancer and antihistaminic therapies.[3][4]

This guide focuses on this compound, a simple yet potentially potent imidazole derivative. By comparing it with other, more extensively studied derivatives, we aim to elucidate its likely pharmacological profile and provide a rationale for its further investigation.

Primary Anticipated Biological Activity: Histamine H3 Receptor Antagonism

Based on its structural similarity to endogenous histamine and a vast body of literature on related compounds, the primary pharmacological activity of this compound is predicted to be the modulation of the histamine H3 receptor.[1][5] The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[5][6] As such, H3 receptor antagonists are of significant interest for the treatment of neurological and psychiatric disorders.[7]

Comparative Analysis of Histamine H3 Receptor Ligands

While direct experimental data for this compound is limited in publicly available literature, data for a closely related analog, 2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, shows a high affinity for the rat histamine H3 receptor with a Ki of 1 nM. This suggests that this compound is also likely a potent H3 receptor ligand. The table below compares the binding affinities of several imidazole-based H3 receptor antagonists.

CompoundStructureReceptor Binding Affinity (Ki)
2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine 1 nM (rat H3)
Ciproxifan 9.2 nM
Thioperamide ~4 nM
Impentamine pA2 = 8.4 (guinea pig jejunum)[8]
(1S,2S)-Cyclopropylhistamine pD2 = 7.1 (rat cortex)[9]

This table presents a selection of imidazole derivatives and their reported affinities for the histamine H3 receptor to provide a comparative context.

Signaling Pathway and Experimental Workflow

Antagonism of the H3 receptor blocks the negative feedback loop on histaminergic neurons, leading to increased histamine release and subsequent activation of postsynaptic H1 and H2 receptors. This enhanced histaminergic tone is thought to mediate the pro-cognitive and wake-promoting effects of H3 antagonists.

H3_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Release Histamine Release Histamine Histamine Histamine_Release->Histamine H3_Receptor H3 Receptor (Autoreceptor) Histamine->H3_Receptor Negative Feedback Postsynaptic_Receptors H1/H2 Receptors Histamine->Postsynaptic_Receptors Neuronal_Activation Neuronal Activation Postsynaptic_Receptors->Neuronal_Activation 1_Methyl_5_Amine 1-Methyl-1H-imidazol-5-amine HCl 1_Methyl_5_Amine->H3_Receptor Antagonism

Caption: Proposed mechanism of action for this compound as a histamine H3 receptor antagonist.

Experimental Protocol: Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the histamine H3 receptor.[5]

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]-Nα-methylhistamine)

  • Unlabeled test compound (this compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the H3 receptor. Lyse the cells and isolate the cell membranes by centrifugation. Resuspend the membrane pellet in incubation buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold incubation buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Secondary Biological Activities: A Comparative Outlook

The versatile imidazole scaffold is also associated with a broad range of other biological activities, including anticancer and antimicrobial effects.[10][11] While the primary activity of this compound is likely H3 receptor antagonism, it is valuable to explore its potential in these other therapeutic areas.

Anticancer Potential of Imidazole Derivatives

Numerous imidazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[12][13]

The following table summarizes the in vitro anticancer activity of several substituted imidazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Kim-161 (5a) T24 (Bladder)56.11[11]
Kim-111 (5b) T24 (Bladder)67.29[11]
Compound 21 A549 (Lung)0.29[12]
Compound 22 A549 (Lung)0.15[12]
Compound 13 SW480 (Colorectal)0.027[12]

This table showcases the potent anticancer activity of various imidazole derivatives, providing a benchmark for the potential of novel compounds in this class.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]

Materials:

  • Cancer cell line of interest (e.g., T24, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Antimicrobial Potential of Imidazole Derivatives

The imidazole nucleus is a key feature of many antifungal and antibacterial agents.[10][15] Their mechanisms of action can include disruption of cell membrane integrity and inhibition of essential enzymes.[10]

The table below presents the Minimum Inhibitory Concentration (MIC) values for several imidazole derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[10]
HL2 Staphylococcus aureus625[10]
Compound 87h Escherichia coli6.2 µM[16]
Compound 87i Escherichia coli6.4 µM[16]
Compound 3b Bacillus subtilis4[9]

This table highlights the antimicrobial efficacy of different imidazole derivatives, demonstrating the broad spectrum of activity within this chemical class.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound (this compound)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, by virtue of its structural similarity to known bioactive molecules, presents a compelling profile for further investigation, primarily as a histamine H3 receptor antagonist. The potent affinity of its close analog suggests that it could be a valuable tool for studying the H3 receptor and a potential lead for the development of novel therapeutics for neurological disorders. Furthermore, the well-documented anticancer and antimicrobial activities of the broader imidazole class warrant exploration of this compound's potential in these areas. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel imidazole derivatives.

References

Navigating Novel Imidazole-Based Therapeutics: A Comparative Guide to In-Vivo Efficacy Assessment of 1-Methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole Compounds

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties and capacity for hydrogen bonding and metal coordination make it a privileged scaffold in drug discovery.[1] Compounds featuring the imidazole moiety exhibit a vast spectrum of pharmacological activities, targeting a variety of biological entities, most notably histamine receptors.[3] 1-Methyl-1H-imidazol-5-amine hydrochloride, a derivative of imidazole, is a compound of significant interest due to its structural similarity to known histamine receptor ligands.[1][3] This guide provides a comprehensive framework for evaluating the in-vivo efficacy of this compound, offering a comparative analysis with established alternatives and detailing the requisite experimental protocols for researchers, scientists, and drug development professionals.

While direct in-vivo efficacy data for this compound is not extensively available in the public domain, this guide will extrapolate its probable biological activity based on the well-established pharmacology of structurally related compounds.[2][3] We will focus on its predicted role as a histamine H3 receptor (H3R) agonist and provide a detailed roadmap for its preclinical evaluation.[3]

Predicted Mechanism of Action and Therapeutic Rationale

Based on its chemical structure, this compound is predicted to function as an agonist at the histamine H3 receptor.[3] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3] It acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[3] Furthermore, it serves as a heteroreceptor, controlling the release of other crucial neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[3]

Agonism at the H3R typically leads to the inhibition of neurotransmitter release through the activation of the Gi/o family of G proteins.[3] This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[3] Given its role in regulating key neurochemical systems, the H3R is a promising therapeutic target for a variety of neurological and psychiatric disorders.[3]

Signaling Pathway of a Putative H3 Receptor Agonist

H3R_Agonist_Pathway cluster_0 Presynaptic Neuron Compound 1-Methyl-1H-imidazol- 5-amine hydrochloride H3R Histamine H3 Receptor (H3R) Compound->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Phosphorylates (Inhibits fusion) Release Neurotransmitter Release Inhibition Neurotransmitter_Vesicle->Release

Caption: Predicted signaling pathway of this compound as an H3R agonist.

Comparative In-Vivo Efficacy Evaluation: A Proposed Study Design

To rigorously assess the in-vivo efficacy of this compound, a well-designed preclinical study is paramount. This section outlines a comparative study in a murine model of cognitive impairment, using a known H3R antagonist/inverse agonist, Pitolisant, and a standard-of-care acetylcholinesterase inhibitor, Donepezil, as comparators.[4]

Experimental Workflow

in_vivo_workflow cluster_setup Study Setup cluster_induction Cognitive Impairment Induction cluster_treatment Treatment Administration cluster_assessment Behavioral & Post-mortem Assessment Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Group_Allocation Randomized Group Allocation (n=10-12 per group) Animal_Acclimatization->Group_Allocation Scopolamine_Admin Scopolamine Administration (e.g., 1 mg/kg, i.p.) Group_Allocation->Scopolamine_Admin Vehicle Vehicle Control Scopolamine_Admin->Vehicle Compound_X 1-Methyl-1H-imidazol- 5-amine hydrochloride (Dose Range) Scopolamine_Admin->Compound_X Comparator_A Pitolisant (Positive Control) Scopolamine_Admin->Comparator_A Comparator_B Donepezil (Standard of Care) Scopolamine_Admin->Comparator_B Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze) Vehicle->Behavioral_Tests Compound_X->Behavioral_Tests Comparator_A->Behavioral_Tests Comparator_B->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Biochemical_Analysis Neurochemical & Histological Analysis Tissue_Collection->Biochemical_Analysis

Caption: General workflow for an in-vivo efficacy study in a mouse model of cognitive impairment.

Detailed Experimental Protocols

Animal Models and Husbandry
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the commencement of experiments.

Induction of Cognitive Deficit
  • Agent: Scopolamine hydrobromide.

  • Rationale: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, providing a reliable model for screening pro-cognitive compounds.

  • Procedure: Administer scopolamine (1 mg/kg) intraperitoneally (i.p.) 30 minutes before behavioral testing.

Drug Administration
  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose). A dose-response study (e.g., 1, 3, and 10 mg/kg) is recommended.

  • Comparators:

    • Pitolisant (e.g., 10 mg/kg)

    • Donepezil (e.g., 1 mg/kg)[4]

  • Administration Route: Oral gavage (p.o.) or i.p., administered 60 minutes before behavioral testing.

Behavioral Assessment: Morris Water Maze (MWM)
  • Rationale: The MWM is a widely accepted test for assessing spatial learning and memory in rodents.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (20 ± 1°C) with a hidden escape platform.

  • Procedure:

    • Acquisition Phase (4 days): Four trials per day. Mice are placed in the pool from one of four starting positions and allowed to search for the hidden platform for 60 seconds. If unsuccessful, they are guided to the platform. The time to reach the platform (escape latency) and the path length are recorded.

    • Probe Trial (Day 5): The platform is removed, and mice are allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured.

Comparative Data Summary (Hypothetical)

The following tables illustrate how the data from such a study would be presented for a clear comparison of efficacy.

Table 1: Effect on Escape Latency in the Morris Water Maze (Acquisition Phase)

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)
Vehicle + Scopolamine55 ± 448 ± 545 ± 442 ± 3
1-Methyl-1H-imidazol-5-amine HCl (3 mg/kg) + Scopolamine45 ± 335 ± 428 ± 3 20 ± 2
Pitolisant (10 mg/kg) + Scopolamine40 ± 4*30 ± 3 22 ± 215 ± 2
Donepezil (1 mg/kg) + Scopolamine38 ± 3**28 ± 2**20 ± 314 ± 1***
Saline Control35 ± 325 ± 218 ± 212 ± 1

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + Scopolamine group.

Table 2: Effect on Time Spent in Target Quadrant (Probe Trial)

Treatment GroupTime in Target Quadrant (%)
Vehicle + Scopolamine28 ± 3
1-Methyl-1H-imidazol-5-amine HCl (3 mg/kg) + Scopolamine38 ± 4*
Pitolisant (10 mg/kg) + Scopolamine45 ± 3
Donepezil (1 mg/kg) + Scopolamine48 ± 2
Saline Control55 ± 4

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle + Scopolamine group.

Pharmacokinetic Profiling

A comprehensive in-vivo evaluation should also include pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol for a Murine Pharmacokinetic Study
  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.[5]

  • Administration:

    • Intravenous (i.v.) bolus (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral gavage (p.o.) (e.g., 10 mg/kg) to determine oral bioavailability.[5]

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[5]

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis.

Conclusion and Future Directions

While direct experimental evidence for the in-vivo efficacy of this compound is currently limited, its structural characteristics strongly suggest a potential role as a histamine H3 receptor agonist. The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to validating this hypothesis and comparing its potential therapeutic efficacy against relevant alternatives. The successful execution of these in-vivo studies will be critical in elucidating the pharmacological profile of this novel imidazole derivative and determining its potential for further development in the treatment of CNS disorders.

References

A Researcher's Guide to De-risking Imidazole-Based Compounds: A Framework for Off-Target Effect Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in clinically successful drugs is a testament to its versatility in forming key interactions with a multitude of biological targets. However, this promiscuity is a double-edged sword, often leading to unintended off-target effects that can derail promising therapeutic candidates. This guide provides a comprehensive framework for the systematic evaluation of off-target effects of imidazole-containing small molecules, using the hypothetical compound 1-Methyl-1H-imidazol-5-amine hydrochloride as a case study to illustrate the principles and methodologies. Our focus is not on the specific off-target profile of this single molecule, for which public data is scarce, but rather on the strategic and experimental workflow required to thoroughly characterize any novel imidazole-based compound.

The Imperative of Early Off-Target Profiling

Undesired off-target interactions are a leading cause of preclinical and clinical trial failures, contributing to increased costs and timelines in drug development.[1] The imidazole ring, with its unique electronic and steric properties, is a frequent constituent of kinase inhibitors and other targeted therapies.[2][3] This very versatility, however, increases the likelihood of interactions with unintended proteins, which can lead to toxicity or diminished efficacy. A proactive and comprehensive off-target profiling strategy is therefore not just a regulatory hurdle, but a critical component of a robust drug discovery program.

A Multi-pronged Approach to Off-Target Assessment

A thorough investigation of off-target effects requires a multi-faceted approach, integrating computational prediction with rigorous in vitro and cell-based experimental validation.

In Silico Prediction: Charting the Landscape of Potential Interactions

Before embarking on costly and time-consuming wet lab experiments, in silico methods can provide valuable insights into the potential off-target liabilities of a compound. These computational approaches leverage vast databases of known drug-target interactions and sophisticated algorithms to predict potential binding partners based on the chemical structure of the query molecule.

Several powerful tools and databases are at the researcher's disposal:

  • Similarity-Based Methods: Tools like the ChEMBL database allow for searching for compounds with similar structures that have known biological activities.[4] The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Docking and Molecular Modeling: For high-priority potential off-targets, molecular docking simulations can be employed to predict the binding mode and estimate the binding affinity of the compound to the protein's active site.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. They are, however, an invaluable tool for prioritizing experimental resources and designing focused screening panels.

In Vitro Profiling: Quantifying Off-Target Interactions

In vitro assays are the cornerstone of off-target profiling, providing quantitative data on the interaction of a compound with a wide range of purified proteins.

Radioligand binding assays are a sensitive and robust method for screening a compound against a large panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.[7] These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor. A typical off-target screening panel may include dozens or even hundreds of different receptors.

Experimental Protocol: Radioligand Receptor Binding Assay (Filtration-Based)

Objective: To determine the inhibitory activity of a test compound against a panel of receptors.

Materials:

  • Test compound (e.g., this compound)

  • Radiolabeled ligand specific for the target receptor

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations. Include control wells with vehicle (e.g., DMSO) and a known inhibitor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Given the prevalence of the imidazole scaffold in kinase inhibitors, comprehensive kinase profiling is essential.[3][8] This involves screening the compound against a large panel of purified kinases to determine its selectivity. A highly selective kinase inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

Objective: To determine the IC50 of a test compound against a panel of protein kinases.

Materials:

  • Test compound

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[9][10] Therefore, assessing the activity of any new compound against the hERG channel is a critical safety requirement in drug development. The gold standard for this assessment is the patch-clamp electrophysiology assay.

Experimental Protocol: hERG Manual Patch-Clamp Assay

Objective: To evaluate the inhibitory effect of a test compound on the hERG potassium channel current.

Materials:

  • Test compound

  • HEK293 cells stably expressing the hERG channel

  • Internal and external recording solutions

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells to the appropriate confluency.

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

  • Patching: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell recording configuration.

  • Current Recording: Apply a specific voltage protocol to elicit hERG currents and record the baseline current.[11]

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition: Record the hERG current in the presence of the test compound.

  • Data Analysis: Measure the reduction in the hERG current amplitude and calculate the IC50 value.

Imidazole-containing compounds are known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of a vast number of drugs.[12] Inhibition of these enzymes can lead to significant drug-drug interactions. Therefore, evaluating the inhibitory potential of a new compound against the major CYP isoforms is a standard component of preclinical safety assessment.

Experimental Protocol: Cytochrome P450 Inhibition Assay

Objective: To determine the IC50 of a test compound for the inhibition of major CYP450 isoforms.

Materials:

  • Test compound

  • Human liver microsomes

  • CYP isoform-specific substrate

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • LC-MS/MS system

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound.

  • Incubation: In a 96-well plate, pre-incubate the human liver microsomes with the test compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP-specific substrate and the NADPH regenerating system.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.[13][14]

Cell-Based Assays: Confirming Functional Consequences

While in vitro assays provide valuable information on direct protein-ligand interactions, cell-based assays are essential for confirming these findings in a more physiologically relevant context and for assessing the functional consequences of off-target binding.[15] These assays can range from simple reporter gene assays to more complex high-content imaging studies.

Comparative Analysis: Building a Selectivity Profile

The ultimate goal of off-target profiling is to build a comprehensive selectivity profile of the lead compound and compare it to alternative compounds. This allows for a data-driven approach to lead selection and optimization. The data generated from the various assays should be compiled into a clear and concise format for easy comparison.

Table 1: Example Comparative Off-Target Profile

Target/Assay1-Methyl-1H-imidazol-5-amine HCl (IC50/Ki, µM)Alternative 1 (IC50/Ki, µM)Alternative 2 (IC50/Ki, µM)
Primary Target
Kinase X0.010.050.005
Off-Target Kinase Panel
Kinase Y>101.5>10
Kinase Z2.58.00.5
Receptor Binding Panel
Histamine H1 Receptor5.2>107.8
Adrenergic α1 Receptor>10>10>10
Safety Pharmacology
hERG>205.0>20
CYP450 Inhibition
CYP3A48.515.02.2
CYP2D6>20>20>20

Visualizing Workflows and Pathways

Clear and concise diagrams are essential for communicating complex experimental workflows and signaling pathways.

Diagram 1: General Workflow for Off-Target Profiling

OffTargetWorkflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Profiling cluster_cell_based Cell-Based Validation cluster_analysis Data Analysis & Comparison InSilico In Silico Off-Target Prediction (Similarity Search, Machine Learning, Docking) Kinase Kinase Panel Screening InSilico->Kinase Prioritize Targets Receptor Receptor Binding Assays InSilico->Receptor Prioritize Targets CellAssay Cell-Based Functional Assays (Reporter, Phenotypic) Kinase->CellAssay Validate Hits Receptor->CellAssay Validate Hits hERG hERG Patch-Clamp Data Comparative Data Analysis (Selectivity Profiling) hERG->Data CYP CYP450 Inhibition CYP->Data CellAssay->Data Lead_Optimization Lead_Optimization Data->Lead_Optimization Guide Lead Optimization

Caption: A generalized workflow for the systematic evaluation of off-target effects of small molecules.

Diagram 2: Hypothetical Signaling Pathway of an Off-Target Effect

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Off-Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Transcription_Factor Transcription Factor (e.g., CREB) Downstream_Kinase->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Adverse_Effect Adverse Cellular Effect Gene_Expression->Adverse_Effect Compound Imidazole Compound Compound->Receptor Unintended Binding

Caption: A hypothetical signaling cascade initiated by an off-target interaction of an imidazole compound.

Conclusion: A Commitment to Scientific Rigor

The path from a promising hit compound to a safe and effective therapeutic is fraught with challenges. A thorough and early assessment of off-target effects is not merely a box-ticking exercise but a fundamental aspect of responsible and efficient drug discovery. By embracing a multi-pronged strategy that combines in silico prediction with a suite of robust in vitro and cell-based assays, researchers can de-risk their imidazole-based compounds, make more informed decisions about lead optimization, and ultimately increase the probability of clinical success. This commitment to scientific rigor is paramount in our collective endeavor to bring novel and impactful medicines to patients in need.

References

A Technical Guide to the Structure-Activity Relationship of 1-Methyl-1H-imidazol-5-amine Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogues based on the 1-Methyl-1H-imidazol-5-amine hydrochloride scaffold. The imidazole ring is a cornerstone in medicinal chemistry, present in numerous biologically active molecules and serving as a key pharmacophore for various targets, including histamine receptors.[1][2] This guide will delve into the synthetic strategies, biological implications of structural modifications, and the experimental protocols necessary for evaluating these compounds, offering a comprehensive resource for advancing research in this area.

The 1-Methyl-1H-imidazol-5-amine Scaffold: A Privileged Structure

The 1-Methyl-1H-imidazol-5-amine core represents a versatile template for designing novel therapeutic agents. The imidazole moiety, an aromatic five-membered heterocycle with two nitrogen atoms, is capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[3] The methylation at the N-1 position and the primary amine at the C-5 position provide key handles for synthetic modification, allowing for a systematic exploration of the chemical space and its impact on biological activity. Analogues of this scaffold have shown promise in modulating various biological targets, with a significant focus on the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system that regulates the release of several key neurotransmitters.[1][4]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-Methyl-1H-imidazol-5-amine analogues is highly dependent on the nature and position of substituents on the imidazole ring and the amino group. While comprehensive quantitative SAR data for a complete series of analogues remains dispersed across various studies, key trends can be elucidated from the existing literature on related imidazole derivatives.

Modifications at the 5-Amino Group

Alterations to the 5-amino group significantly impact the potency and selectivity of these analogues. N-alkylation, N-acylation, and the introduction of more complex side chains can modulate the compound's interaction with the target protein. For instance, in the context of histamine H3 receptor ligands, the basicity of the amino group is a critical determinant of affinity.[5]

A general trend observed in related imidazole series is that the introduction of specific N-substituents can lead to a spectrum of activities, from agonism to antagonism.[1] For example, the incorporation of bulky or aromatic groups can transform a potent agonist into an antagonist.

Substitution on the Imidazole Ring

Substitution at the C-2 and C-4 positions of the imidazole ring offers another avenue for optimizing biological activity. The introduction of hydrophobic or electron-withdrawing/donating groups can influence the molecule's electronic properties, lipophilicity, and steric profile.

In a series of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones, substitutions on the benzyl ring attached to the indole moiety showcased a range of cytotoxic activities against human tumor cell lines.[6] For instance, a compound with a 4-chlorobenzyl substituent exhibited potent growth inhibitory properties across a majority of the cell lines tested.[6] This highlights the sensitivity of the biological response to even subtle changes in the peripheral substituents.

The following table summarizes the hypothetical impact of various substitutions on the 1-Methyl-1H-imidazol-5-amine scaffold based on general principles observed in related imidazole series.

Modification Site Substituent Type Predicted Impact on Activity Rationale
5-Amino Group Short Alkyl ChainsMay maintain or slightly decrease potency.Can influence basicity and steric interactions in the binding pocket.
Long Alkyl/Aryl ChainsPotential shift from agonism to antagonism.Increased steric bulk can disrupt the active conformation required for agonism.
Acyl GroupsLikely to decrease potency for targets requiring a basic amine.Reduces the basicity of the nitrogen atom.
C-2 Position Small Alkyl GroupsMay enhance hydrophobic interactions.Can fill small hydrophobic pockets in the target protein.
Aromatic RingsCan introduce π-stacking interactions.May lead to increased affinity through additional binding interactions.
C-4 Position HalogensCan modulate electronic properties and lipophilicity.Influences the overall ADME properties of the compound.
Hydrophilic GroupsMay improve aqueous solubility.Can enhance pharmacokinetic properties.

Experimental Protocols

To facilitate further research and comparison, this section provides detailed methodologies for the synthesis and biological evaluation of 1-Methyl-1H-imidazol-5-amine analogues.

General Synthetic Scheme

A common and effective method for the synthesis of N-substituted 1-Methyl-1H-imidazol-5-amine analogues involves a multi-step sequence starting from a suitable imidazole precursor. A representative synthetic workflow is depicted below.

G cluster_0 Synthesis of N-Substituted Analogues start 1-Methyl-1H-imidazole-5-carboxylic acid step1 Amide Coupling (e.g., with desired amine, HATU, DIPEA) start->step1 intermediate1 N-Substituted-1-methyl-1H-imidazole-5-carboxamide step1->intermediate1 step2 Reduction (e.g., LiAlH4 or BH3-THF) intermediate1->step2 product N-Substituted-1-methyl-1H-imidazol-5-amine Analogue step2->product

Caption: Synthetic workflow for N-substituted analogues.

Step-by-Step Protocol:

  • Amide Coupling: To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF, add the desired primary or secondary amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired amide intermediate.

  • Reduction of the Amide: Carefully add the purified amide (1.0 eq) to a suspension of a reducing agent like lithium aluminum hydride (LiAlH4, 2-3 eq) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Quenching and Final Purification: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and again water. Filter the resulting suspension and concentrate the filtrate. Purify the crude product by column chromatography to yield the final N-substituted 1-methyl-1H-imidazol-5-amine analogue.

Biological Evaluation: Histamine H3 Receptor Binding Assay

The following protocol describes a radioligand binding assay to determine the affinity of the synthesized analogues for the human histamine H3 receptor.

G cluster_1 H3 Receptor Binding Assay Workflow prep Prepare cell membranes expressing hH3R incubation Incubate membranes with [3H]-Nα-methylhistamine and test compound prep->incubation separation Separate bound and free radioligand (e.g., rapid filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Data analysis to determine Ki values quantification->analysis

Caption: Workflow for H3 receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg of protein) with a fixed concentration of the radioligand [3H]-Nα-methylhistamine (e.g., 1 nM) and varying concentrations of the test compounds for 60-90 minutes at 25 °C.

  • Determination of Non-specific Binding: Include wells containing the radioligand and a high concentration of an unlabeled H3 receptor antagonist (e.g., 10 µM thioperamide) to determine non-specific binding.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents. The structure-activity relationships, while not yet fully elucidated for a comprehensive set of analogues, indicate that modifications at the 5-amino group and on the imidazole ring are critical for modulating biological activity. The synthetic and biological evaluation protocols provided herein offer a framework for the systematic exploration of this chemical space.

Future research should focus on generating a comprehensive library of analogues with systematic variations at all possible positions. This will enable the development of robust quantitative structure-activity relationship (QSAR) models, which can guide the rational design of more potent and selective compounds.[5][7] Furthermore, elucidating the precise binding modes of these analogues through techniques such as X-ray crystallography or cryo-electron microscopy will provide invaluable insights for structure-based drug design.

References

A Comparative Guide to the In-Vivo Efficacy of Imidazole-Based Compounds Versus Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the imidazole scaffold has served as a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse therapeutic applications.[1] The unique electronic and structural characteristics of the imidazole ring allow for versatile interactions with a wide range of biological targets, making it a privileged structure in drug discovery.[1] This guide provides a comprehensive comparison of the in-vivo efficacy of prominent imidazole-based compounds against established standard-of-care drugs across three critical therapeutic areas: fungal infections, cancer, and parasitic diseases. We delve into the experimental data that underpins their clinical potential, offering researchers, scientists, and drug development professionals a detailed perspective on their performance in preclinical models.

Antifungal Efficacy: A New Generation of Azoles Challenging the Gold Standard

Systemic fungal infections remain a significant cause of morbidity and mortality, particularly in immunocompromised patients.[2] While polyenes like Amphotericin B have long been the gold standard, their toxicity necessitates the development of safer and more effective alternatives. Imidazole and triazole antifungals have emerged as a leading class of compounds targeting fungal ergosterol biosynthesis.

Comparative In-Vivo Efficacy in Systemic Candidiasis

A key benchmark for any new antifungal is its performance against Candida albicans, a common cause of systemic infections. In a murine model of systemic candidiasis, the efficacy of the experimental triazole SCH 39304 was compared to the widely used fluconazole and the imidazole ketoconazole. The results demonstrated the superior potency of SCH 39304 in reducing the fungal burden in the kidneys of infected mice.[3]

CompoundDose (mg/kg)Treatment DurationEfficacy MetricResultReference
SCH 39304 0.510 days (once daily, oral)Dose to reduce kidney CFU by 4 log units0.5 mg/kg[3]
Fluconazole 1.510 days (once daily, oral)Dose to reduce kidney CFU by 4 log units1.5 mg/kg[3]
Ketoconazole 10010 days (once daily, oral)Dose to reduce kidney CFU by 4 log units100 mg/kg[3]

Causality Behind Experimental Choices: The use of a systemic C. albicans infection model in mice is a well-established and clinically relevant preclinical model.[4] The primary endpoint, the reduction of fungal colony-forming units (CFU) in the kidneys, is a direct and quantitative measure of the drug's ability to clear the infection from a key target organ.[2][5] The selection of fluconazole and ketoconazole as comparators is logical, as they represent established standards of care for candidiasis.

Experimental Protocol: Murine Model of Disseminated Candidiasis

This protocol outlines a standardized method for evaluating the in-vivo efficacy of antifungal agents in a murine model of disseminated candidiasis.[2][6]

1. Inoculum Preparation:

  • Culture Candida albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
  • Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).
  • Resuspend the yeast cells in PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

2. Infection:

  • Use female BALB/c mice (6-8 weeks old).
  • Inject 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells) intravenously into the lateral tail vein.

3. Treatment:

  • Initiate treatment 24 hours post-infection.
  • Administer the test compound (e.g., imidazole derivative) and the standard-of-care drug (e.g., fluconazole) at their respective doses and routes of administration (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included.
  • Continue treatment for a predetermined duration (e.g., 7-14 days).

4. Efficacy Evaluation:

  • Fungal Burden: At the end of the treatment period, euthanize the mice. Aseptically remove the kidneys, homogenize the tissue in sterile PBS, and perform serial dilutions. Plate the dilutions on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
  • Survival Study: Monitor a separate cohort of infected and treated mice for survival over a period of 21-30 days.

Diagram of Experimental Workflow:

G cluster_prep Inoculum Preparation cluster_infection Infection cluster_treatment Treatment cluster_eval Efficacy Evaluation culture Culture C. albicans harvest Harvest & Wash Cells culture->harvest adjust Adjust Concentration harvest->adjust infect Intravenous Injection adjust->infect treat_test Administer Test Compound infect->treat_test treat_std Administer Standard Drug infect->treat_std treat_vehicle Administer Vehicle infect->treat_vehicle burden Fungal Burden (Kidney CFU) treat_test->burden survival Survival Analysis treat_test->survival treat_std->burden treat_std->survival treat_vehicle->burden treat_vehicle->survival

Caption: Workflow for in-vivo antifungal efficacy testing.

Anticancer Efficacy: Targeting Tumor Growth and Proliferation

The imidazole moiety is present in numerous anticancer agents, where it can interact with various targets, including kinases and microtubules.[7] The evaluation of these compounds in preclinical cancer models is crucial to determine their potential for clinical translation.

Comparative In-Vivo Efficacy in a Breast Cancer Xenograft Model

While direct head-to-head in-vivo studies comparing imidazole-based anticancer agents to standards like doxorubicin are not as readily available in the public domain as for antifungals, the principles of such comparisons are well-established. For instance, a study on novel imidazole derivatives demonstrated their potent in-vitro activity against various cancer cell lines, with some compounds showing IC50 values comparable or superior to doxorubicin.[8] The logical next step, and a critical one for drug development, is to validate these findings in an in-vivo model.

Hypothetical Comparative Efficacy Data (based on typical preclinical outcomes):

CompoundDose (mg/kg)Animal ModelEfficacy MetricResult (% TGI)
Imidazole Derivative 50MDA-MB-231 XenograftTumor Growth Inhibition65%
Doxorubicin 5MDA-MB-231 XenograftTumor Growth Inhibition55%

Causality Behind Experimental Choices: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts.[9][10] Tumor growth inhibition (TGI) is a standard and robust endpoint for assessing the efficacy of anticancer drugs in these models.

Experimental Protocol: Patient-Derived Xenograft (PDX) Model for Anticancer Drug Testing

This protocol describes the generation and use of a PDX model to evaluate the in-vivo efficacy of an imidazole-based anticancer compound compared to a standard chemotherapeutic agent.[9][11]

1. PDX Model Establishment:

  • Obtain fresh tumor tissue from a breast cancer patient with informed consent.
  • Surgically implant a small fragment (2-3 mm³) of the tumor tissue subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID).
  • Monitor the mouse for tumor growth. Once the tumor reaches a volume of approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for expansion.

2. Efficacy Study:

  • Once tumors in the expansion cohort reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, imidazole compound, standard drug).
  • Administer the treatments at the predetermined doses and schedules.
  • Measure tumor volume with calipers twice or thrice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Diagram of PDX Experimental Workflow:

G cluster_pdx PDX Model Establishment cluster_study Efficacy Study patient Patient Tumor Tissue implant Subcutaneous Implantation in Mouse patient->implant growth Tumor Growth & Passaging implant->growth randomize Randomize Tumor-Bearing Mice growth->randomize treat Administer Treatments randomize->treat measure Measure Tumor Volume & Body Weight treat->measure analyze Calculate Tumor Growth Inhibition measure->analyze

Caption: Workflow for anticancer drug testing in a PDX model.

Antiparasitic Efficacy: Combating Neglected Tropical Diseases

Parasitic diseases, such as Chagas disease and leishmaniasis, affect millions of people worldwide, with current treatments often limited by toxicity and emerging resistance.[12][13] Nitroimidazole derivatives have been a mainstay in the treatment of Chagas disease, and ongoing research is focused on developing new imidazole-based compounds with improved efficacy and safety profiles.

Comparative In-Vivo Efficacy in a Murine Model of Chagas Disease

A study evaluating a new 8-nitro-substituted phthalazine derivative containing an imidazole ring (Compound 3) demonstrated its superior in-vitro activity and in-vivo efficacy in reducing parasitemia in a murine model of Chagas disease compared to the standard drug, benznidazole.[14]

CompoundDose (mg/kg/day)Animal ModelEfficacy MetricResultReference
Compound 3 50BALB/c mice (T. cruzi Y strain)Reduction in parasitemiaSignificant reduction[14]
Benznidazole 50BALB/c mice (T. cruzi Y strain)Reduction in parasitemiaSignificant reduction[14]

Another study on a new series of imidazoles showed that three compounds (C1, C6, and C8) were able to cure infected rats, clearing the systemic parasite burden, with an efficacy comparable to the standard drug diminazene aceturate.[15]

Experimental Protocol: In-Vivo Screening of Anti-Chagas Drugs in Mice

This protocol provides a framework for the in-vivo evaluation of the efficacy of imidazole-based compounds against Trypanosoma cruzi.[1][16]

1. Parasite and Animal Model:

  • Use a virulent strain of T. cruzi (e.g., Y or Tulahuen strain).
  • Use BALB/c mice (6-8 weeks old).

2. Infection:

  • Infect mice intraperitoneally with bloodstream trypomastigotes (e.g., 1 x 10⁴ parasites per mouse).

3. Treatment:

  • Initiate treatment at the peak of parasitemia (typically 5-7 days post-infection).
  • Administer the test compound and the standard drug (e.g., benznidazole) orally or intraperitoneally for a defined period (e.g., 20 consecutive days).

4. Efficacy Evaluation:

  • Parasitemia: Monitor the number of parasites in the peripheral blood by microscopic examination of fresh blood samples at regular intervals during and after treatment.
  • Survival: Record the mortality rate in all groups.
  • Cure Assessment: After the treatment period, assess for parasitological cure by methods such as hemoculture or PCR on blood and tissue samples, often following a period of immunosuppression to detect any residual parasites.

Diagram of Anti-Chagas Drug Screening Workflow:

G cluster_infection Infection cluster_treatment Treatment cluster_eval Efficacy Evaluation infect Infect Mice with T. cruzi treat Administer Test & Standard Drugs infect->treat parasitemia Monitor Parasitemia treat->parasitemia survival Assess Survival treat->survival cure Determine Parasitological Cure treat->cure

Caption: Workflow for in-vivo screening of anti-Chagas drugs.

Conclusion

The imidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The in-vivo data presented in this guide highlight the potential of imidazole-based compounds to not only match but in some cases exceed the efficacy of current standard-of-care drugs in preclinical models of fungal infections, cancer, and parasitic diseases. The continued exploration of this versatile chemical entity, coupled with rigorous in-vivo evaluation using clinically relevant animal models, holds significant promise for addressing unmet medical needs across a spectrum of diseases. The detailed protocols provided herein serve as a foundation for the robust preclinical assessment of the next generation of imidazole-based therapeutics.

References

Comparative Analysis of Imidazole-Based Ligands at Histamine Receptor Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the activity of imidazole-based ligands at the four known histamine receptor subtypes (H₁, H₂, H₃, and H₄). While direct experimental data for every conceivable imidazole derivative, such as 1-Methyl-1H-imidazol-5-amine hydrochloride, is not always available in the public domain, this document serves as a robust framework for researchers. By understanding the pharmacophore of each receptor subtype and the activity of well-characterized reference compounds, scientists can better predict the potential activity of novel imidazole-based molecules and design appropriate screening cascades.

Introduction: The Histamine Receptor Family

Histamine is a fundamental biogenic amine that modulates a wide array of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. Its actions are mediated through four distinct G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. Each subtype possesses a unique tissue distribution, signaling pathway, and pharmacological profile, making them attractive targets for therapeutic intervention.

  • Histamine H₁ Receptor (H₁R): Primarily coupled to Gq/11, its activation leads to the stimulation of phospholipase C, resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. H₁Rs are widely expressed in smooth muscle, endothelial cells, and the central nervous system, mediating allergic reactions and playing a role in wakefulness.[1]

  • Histamine H₂ Receptor (H₂R): This receptor signals through Gs proteins, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] H₂Rs are famously located on parietal cells in the stomach lining, where they are the primary drivers of gastric acid secretion.[3][4]

  • Histamine H₃ Receptor (H₃R): Coupled to Gi/o proteins, H₃R activation inhibits adenylyl cyclase, decreasing cAMP levels. Predominantly found in the central nervous system, H₃Rs act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release.[5] They also function as heteroreceptors, modulating the release of other neurotransmitters like acetylcholine and dopamine.[6]

  • Histamine H₄ Receptor (H₄R): Similar to H₃R, the H₄R is coupled to Gi/o proteins. It is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, and is implicated in inflammatory and immune responses, particularly in conditions like asthma and allergy.[7]

The Imidazole Scaffold: A Privileged Structure in Histamine Ligand Design

The imidazole ring is the cornerstone of histamine's structure and, consequently, a critical pharmacophoric element for many histamine receptor ligands. Its unique electronic properties and ability to exist in different tautomeric states allow it to engage in key interactions with receptor binding pockets.

This compound serves as a simple structural analog of histamine. While comprehensive public data on its specific activity across all four receptor subtypes is limited, its structure provides a basis for hypothetical comparison. The N-methylation and the position of the amine group relative to the imidazole ring are critical determinants of receptor affinity and selectivity.

Comparative Ligand Activity at Histamine Receptor Subtypes

To provide a clear benchmark for researchers, this section compares the activity of well-established selective agonists and antagonists for each receptor subtype.

Histamine H₁ Receptor

H₁R antagonists are among the most well-known drugs, commonly used as antihistamines for allergic conditions.[1]

  • Reference Agonist: 2-Pyridylethylamine: A selective H₁R agonist used in research to probe H₁R function.

  • Reference Antagonist: Cetirizine: A potent and highly selective second-generation H₁R antagonist.[8] It has a high affinity for the H₁ receptor with a Ki value of approximately 6 nM and exhibits over 600-fold selectivity against other receptors.[8]

Hypothetical Placement of this compound: Structurally, it is a significant departure from the larger, more complex structures of potent H₁R antagonists like cetirizine. It is unlikely to exhibit high affinity as an antagonist. Its similarity to histamine suggests potential agonist activity, though likely much weaker and non-selective.

Histamine H₂ Receptor

H₂R antagonists revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease by effectively reducing stomach acid.[3][4]

  • Reference Agonist: Dimaprit: A highly selective H₂R agonist.[2][9] It has a Ki value of 44 µM in guinea pig atrium and is a potent stimulator of gastric acid secretion.[10] Functional assays in HL-60 cells show an EC₅₀ of 5.7 µM for cAMP accumulation.[11]

  • Reference Antagonist: Ranitidine: A classic H₂R antagonist, historically used for treating acid-related disorders.[3][12] Though largely withdrawn from the market due to contamination issues, its pharmacological profile remains a key reference.

Hypothetical Placement of this compound: The structural requirements for potent H₂R agonism often involve modifications to the ethylamine side chain of histamine, as seen in dimaprit. The simple structure of this compound might confer weak, non-selective agonist activity at the H₂R.

Histamine H₃ Receptor

The H₃R is a key modulator of neurotransmitter release in the CNS, making its ligands potential therapeutics for neurological and cognitive disorders.[5]

  • Reference Agonist: (R)-α-methylhistamine: A potent and selective H₃R agonist that has been instrumental in characterizing H₃R function.[13][14][15][16]

  • Reference Antagonist/Inverse Agonist: Pitolisant: The first H₃R inverse agonist approved for clinical use, treating narcolepsy.[15][17][18][19] It displays very high affinity for the human H₃ receptor with a Ki of 0.16 nM and acts as an inverse agonist with an EC₅₀ of 1.5 nM.[20][21]

Hypothetical Placement of this compound: The imidazole core is crucial for H₃R ligands. Many potent antagonists and agonists feature this scaffold. Given its structural simplicity compared to highly optimized ligands like pitolisant, it would likely have significantly lower affinity. However, imidazole-containing fragments are the building blocks of more complex H₃R ligands, suggesting it could serve as a starting point for medicinal chemistry efforts.

Histamine H₄ Receptor

As the most recently discovered histamine receptor, the H₄R is a promising target for inflammatory and immune disorders.

  • Reference Agonist: VUF 8430: A potent and selective H₄R agonist with a Ki of 31.6 nM and an EC₅₀ of 50 nM.[22][23] It is a full agonist at human H₄ receptors.[7][24]

  • Reference Antagonist: JNJ 7777120: A highly potent and selective H₄R antagonist with a Ki of 4.5 nM.[25][26] It demonstrates over 1000-fold selectivity for H₄R over other histamine receptor subtypes.[27]

Hypothetical Placement of this compound: Many H₄R ligands are non-imidazole-based. However, some imidazole-containing compounds do show affinity. VUF 8430, while an agonist, is a more complex isothiourea derivative.[23] The simple structure of this compound makes high affinity for the H₄R unlikely.

Data Presentation: Comparative Ligand Affinities and Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of the reference compounds at their respective primary targets.

Table 1: Reference Agonists

Compound Primary Target Binding Affinity (Ki) Functional Potency (EC₅₀)
2-Pyridylethylamine H₁ Receptor Data not readily available Potent Agonist
Dimaprit H₂ Receptor 44 µM (guinea pig atrium)[10] 5.7 µM (cAMP, HL-60 cells)[11]
(R)-α-methylhistamine H₃ Receptor Potent and selective agonist[13][14][16] pEC₅₀ = 7.76 (guinea pig ileum)[28]

| VUF 8430 | H₄ Receptor | 31.6 nM[22][23] | 50 nM[22][23] |

Table 2: Reference Antagonists / Inverse Agonists

Compound Primary Target Binding Affinity (Ki) Functional Potency (IC₅₀/pA₂)
Cetirizine H₁ Receptor ~6 nM[8] Potent Antagonist
Ranitidine H₂ Receptor Potent Antagonist[12] Data not readily available
Pitolisant H₃ Receptor 0.16 nM[20][21] 1.5 nM (Inverse Agonist EC₅₀)[20][21]

| JNJ 7777120 | H₄ Receptor | 4.5 nM[25][26] | 40 nM (chemotaxis)[27] |

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Histamine_Signaling cluster_H1 H₁ Receptor Signaling cluster_H2 H₂ Receptor Signaling cluster_H3_H4 H₃/H₄ Receptor Signaling H1 H₁R Gq Gq/11 H1->Gq Agonist PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC H2 H₂R Gs Gs H2->Gs Agonist AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA H3H4 H₃R / H₄R Gi Gi/o H3H4->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

Caption: Simplified signaling pathways of histamine receptor subtypes.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing target receptor start->prep incubate Incubate membranes with: - Radioligand (e.g., [³H]-ligand) - Varying concentrations of  unlabeled test compound prep->incubate equilibrium Allow binding to reach equilibrium incubate->equilibrium filter Rapidly filter mixture through glass fiber filter equilibrium->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Measure radioactivity on filters using scintillation counting wash->scintillation analyze Analyze data: - Plot % inhibition vs. [test compound] - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff scintillation->analyze end End analyze->end

References

A Senior Application Scientist's Guide to the Comparative Analysis of Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of histaminergic neurotransmission, the histamine H3 receptor (H3R) presents a compelling therapeutic target.[1][2] Primarily expressed in the central nervous system, this G protein-coupled receptor (GPCR) acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[3][4] Furthermore, it functions as a heteroreceptor, influencing the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[5][6] This dual regulatory role positions the H3R at a critical nexus for controlling sleep-wake cycles, cognition, and other neurological processes.[2]

The development of selective H3R ligands—agonists, antagonists, and inverse agonists—has provided invaluable tools to dissect its physiological functions and has paved the way for novel therapeutic strategies for conditions like narcolepsy, epilepsy, and cognitive disorders.[1][7] However, the sheer diversity of available ligands, each with its unique pharmacological profile, necessitates a rigorous and systematic approach to their selection and characterization.

This guide provides an in-depth comparative analysis of prominent H3R ligands, supported by experimental data and detailed protocols. As a senior application scientist, my objective is to not only present the data but to also illuminate the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

The Histamine H3 Receptor: A Complex Regulatory Hub

The H3R is a member of the rhodopsin-like GPCR family and primarily couples to the Gαi/o family of G proteins.[5] This coupling initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This canonical pathway is central to the receptor's modulatory effects on neurotransmitter release. Beyond this primary pathway, H3R activation has also been shown to engage other signaling molecules, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, highlighting the complexity of its downstream effects.[8]

A noteworthy feature of the H3R is its high constitutive activity, meaning it can signal in the absence of an agonist.[3] This intrinsic activity has significant implications for the pharmacological classification of its ligands. While neutral antagonists simply block the binding of agonists, inverse agonists can suppress this constitutive activity, leading to a distinct physiological response.

Comparative Analysis of H3 Receptor Ligands

The selection of an appropriate H3R ligand is contingent upon the specific research question. The following tables provide a comparative overview of the binding affinities and functional potencies of commonly used H3R agonists, antagonists, and inverse agonists.

Table 1: Comparative Binding Affinities (Ki) of Histamine H3 Receptor Agonists
CompoundReceptor SpeciesRadioligandKi (nM)Reference(s)
HistamineHuman[3H]Nα-methylhistamine8[10]
(R)-α-methylhistamineRat(R)-α-[3H]methylhistamine0.68[5]
ImetitHuman / RatVarious~1-10[11]
ImmepipRat[3H]Histamine1.8[12]
Table 2: Comparative Binding Affinities (Ki) and Functional Potencies (IC50/EC50) of H3 Receptor Antagonists & Inverse Agonists
CompoundReceptor SpeciesAssay TypeValue (nM)Reference(s)
Pitolisant (Wakix) HumanKi (Binding)0.16[9][13][14][15][16]
HumanEC50 (Inverse Agonist)1.5[9][13][14][15]
Ciproxifan RatKi (Binding vs. [125I]iodoproxyfan)0.7[7][17]
RatKi (Functional - [3H]HA release)0.5[7][17]
HumanIC509.2[7][18]
Bavisant (JNJ-31001074) HumanKi (Binding)5.4[8]
Clobenpropit HumanKi (Binding)13[19]
RatpKi9.75[19]
Thioperamide Rat / HumanKi (Binding)~2-5[2]
Iodoproxyfan RatKd (Binding)0.065[20]
Rat-log Ki (Functional)8.3[21]

Experimental Protocols for H3R Ligand Characterization

The accurate characterization of H3R ligands relies on a suite of robust in vitro assays. The following protocols are designed to be self-validating, with clear explanations for each step.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for the H3 receptor by competing with a radiolabeled ligand.

Causality: The principle lies in the law of mass action. The concentration of the unlabeled test ligand required to displace 50% of the specific binding of the radioligand (the IC50) is inversely proportional to its binding affinity. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human or rat H3 receptor in the recommended growth medium.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Binding Reaction:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A fixed concentration of a suitable H3R radioligand (e.g., [3H]-Nα-methylhistamine or [125I]iodoproxyfan).

      • Varying concentrations of the unlabeled test ligand.

      • For non-specific binding control wells, add a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).

      • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at 25°C for 2 hours to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test ligand.

    • Plot the percentage of specific binding against the logarithm of the test ligand concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[22]

Experimental Workflow Diagram:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (HEK293/CHO with H3R) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Pellet Resuspension Homogenization->Centrifugation PlateSetup Plate Setup (Buffer, Radioligand, Test Ligand) Centrifugation->PlateSetup Incubation Incubation (25°C, 2h) PlateSetup->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataProcessing Calculate Specific Binding Scintillation->DataProcessing CurveFitting Generate Competition Curve & Determine IC50 DataProcessing->CurveFitting KiCalculation Calculate Ki (Cheng-Prusoff) CurveFitting->KiCalculation cluster_prep Membrane Preparation cluster_assay GTPγS Binding Assay cluster_analysis Data Analysis Membranes Prepare H3R-expressing membranes PlateSetup Plate Setup (Buffer, GDP, Test Ligand, Membranes) Membranes->PlateSetup ReactionStart Initiate with [35S]GTPγS PlateSetup->ReactionStart Incubation Incubation (30°C, 60 min) ReactionStart->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation CurveFitting Generate Dose-Response Curve Scintillation->CurveFitting ParameterDet Determine EC50/IC50 and Emax CurveFitting->ParameterDet cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ligand H3R Agonist Ligand->H3R Activation

References

A Comparative Benchmarking Guide: Evaluating 1-Methyl-1H-imidazol-5-amine hydrochloride Against Known Histamine N-Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Imidazole Derivative

In the landscape of drug discovery, imidazole-containing compounds represent a cornerstone of medicinal chemistry, prized for their versatile pharmacophoric properties. This guide focuses on 1-Methyl-1H-imidazol-5-amine hydrochloride , a molecule whose structural resemblance to the neurotransmitter histamine suggests a compelling, yet unexplored, biological activity. Given the critical role of histamine metabolism in neurological and immunological homeostasis, we hypothesize that this compound may act as an inhibitor of Histamine N-methyltransferase (HNMT) , the primary enzyme responsible for histamine inactivation within the central nervous system.[1]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark this compound against a panel of well-characterized HNMT inhibitors. By presenting a robust experimental design, from foundational principles to detailed protocols, we aim to elucidate the compound's inhibitory potential and establish its standing in the context of known therapeutic agents.

The Scientific Rationale: Why Target Histamine N-Methyltransferase (HNMT)?

HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the imidazole ring of histamine, converting it into the inactive metabolite N-methylhistamine.[1] This metabolic pathway is the sole mechanism for histamine clearance in the brain, making HNMT a pivotal regulator of histaminergic neurotransmission.[1][2] The therapeutic logic for inhibiting HNMT is straightforward: by blocking histamine's metabolic breakdown, local concentrations of this neurotransmitter can be elevated. This approach holds significant promise for treating conditions linked to histaminergic deficits, including cognitive impairment in Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and other neurological disorders.[2][3]

Therefore, identifying and characterizing novel, potent, and selective HNMT inhibitors is an area of active research. This guide provides the blueprint for evaluating whether this compound is such a candidate.

The Benchmarks: A Profile of Established HNMT Inhibitors

A rigorous comparative analysis requires well-defined standards. The following compounds are established HNMT inhibitors, exhibiting a range of potencies and chemical scaffolds.[4][5] They serve as the benchmarks against which this compound will be evaluated.

  • Metoprine: A derivative of 2,4-diaminopyrimidine, Metoprine is a potent, brain-penetrant HNMT inhibitor widely used as a reference compound in preclinical studies.[2][3] It has been shown to effectively increase brain histamine levels, although its therapeutic application is limited by off-target effects, including the inhibition of dihydrofolate reductase.[2][6]

  • Tacrine: Originally developed as a cholinesterase inhibitor for Alzheimer's disease, Tacrine is also a potent inhibitor of HNMT.[7][8] This dual-action profile highlights the complex interplay of neurotransmitter systems in cognition. Its use has been limited due to hepatotoxicity.[9]

  • Amodiaquine: An antimalarial drug, Amodiaquine demonstrates potent in vitro inhibition of HNMT.[10] However, its utility for CNS applications is hampered by poor blood-brain barrier penetration.[11]

  • Diphenhydramine: A first-generation antihistamine, Diphenhydramine is known to inhibit HNMT, in addition to its primary action as an H1 receptor inverse agonist.[4][12] This contributes to its overall pharmacological profile.

Experimental Design for a Head-to-Head Comparison

The central objective is to determine the in vitro inhibitory potency of this compound on human HNMT and to directly compare it with the established inhibitors listed above. The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50) , which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13]

Experimental Workflow

The following workflow provides a logical sequence for executing the comparative analysis. The causality behind this design is to move from preparation and quality control to the enzymatic reaction, data acquisition, and finally, robust analysis, ensuring the integrity and reproducibility of the results.

G cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Enzymatic Assay cluster_data Phase 3: Data Acquisition & Analysis prep_reagents Prepare Buffers, Enzyme, Substrates & Inhibitor Solutions qc_reagents Quality Control of Reagents (e.g., Purity) prep_reagents->qc_reagents Ensure Accuracy pre_incubate Pre-incubate HNMT with Inhibitors qc_reagents->pre_incubate Proceed to Assay initiate_reaction Initiate Reaction with Histamine & SAM pre_incubate->initiate_reaction Allow Binding incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Stop Reaction & Develop Signal incubate->terminate_reaction read_plate Measure Fluorescence (Ex/Em: 380/445 nm) terminate_reaction->read_plate Acquire Data calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A streamlined workflow for the in vitro benchmarking of HNMT inhibitors.

Detailed Protocol: Non-Radioactive HNMT Inhibition Assay

This protocol is adapted from commercially available fluorescence-based assays, which offer a safer and more accessible alternative to traditional radioenzymatic methods.[14] The principle relies on a coupled enzyme system where the product of the HNMT reaction, S-adenosyl-L-homocysteine (SAH), is hydrolyzed to homocysteine, which is then detected by a fluorescent probe.

Materials:

  • Recombinant Human HNMT (e.g., R&D Systems, Cat# 7637-MT)

  • Histamine Dichloride

  • S-adenosyl-L-methionine (SAM)

  • Recombinant Human Adenosylhomocysteinase (AHCY)

  • Recombinant Human Adenosine Deaminase (ADA)

  • Fluorescent Thiol Probe (e.g., ThioGlo® 3)

  • Assay Buffer: 20 mM Tris, pH 8.0

  • Test Compound: this compound

  • Reference Inhibitors: Metoprine, Tacrine, Amodiaquine, Diphenhydramine

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation:

    • Prepare stock solutions of the test compound and all reference inhibitors in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for dose-response analysis (e.g., 8-point curve, from 100 µM down to 1 nM). This wide range is crucial for accurately capturing the full inhibitory curve.

  • Reaction Mixture Preparation:

    • Prepare a master mix of the coupling enzymes by diluting rhAHCY and rhADA in the assay buffer.

    • Prepare a master mix of the HNMT enzyme and the methyl donor by diluting rhHNMT and SAM in the assay buffer.

    • Combine equal volumes of the coupling enzyme mix and the HNMT/SAM mix to create the final reaction mixture. This ensures all components are present for the coupled reaction.

  • Assay Execution:

    • To the wells of a 96-well black microplate, add 25 µL of the reaction mixture.

    • Add 5 µL of the diluted inhibitor solutions or vehicle (for control wells). Include:

      • 100% Activity Control: Vehicle only.

      • 100% Inhibition Control: A known potent inhibitor at a high concentration (e.g., Metoprine at 10 µM).

      • Test Wells: Serial dilutions of this compound and reference inhibitors.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 20 µL of the histamine substrate solution to all wells.

    • Cover the plate and incubate at 37°C for 30-60 minutes. The precise time should be optimized to ensure the reaction is in the linear range.

  • Signal Development and Detection:

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the fluorescent thiol probe solution to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Read the fluorescence on a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~445 nm.[14]

Data Analysis and IC50 Determination

The raw fluorescence data is processed to determine the IC50 value for each compound. This involves normalizing the data and fitting it to a non-linear regression model.

G cluster_data_analysis IC50 Calculation Logic raw_data Raw Fluorescence Units (RFU) normalize Normalize Data: % Inhibition = 100 * (1 - (RFU_sample - RFU_min) / (RFU_max - RFU_min)) raw_data->normalize controls Define Controls: - Max Signal (Vehicle) - Min Signal (High [Inhibitor]) controls->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot log_transform Log Transform Inhibitor Concentrations log_transform->plot fit_curve Fit to a Sigmoidal Dose-Response Model (4-parameter logistic) plot->fit_curve determine_ic50 Calculate IC50: Concentration at 50% Inhibition fit_curve->determine_ic50

Caption: Logical flow for calculating IC50 values from raw assay data.

Data Presentation: A Framework for Comparison

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The primary endpoint, IC50, provides a direct measure of potency.

Table 1: Comparative In Vitro Potency of HNMT Inhibitors

Compound IC50 (nM) 95% Confidence Interval Hill Slope Notes
1-Methyl-1H-imidazol-5-amine HCl Experimental Value Calculated Range Calculated Value Test Compound
Metoprine Experimental Value (Lit: ~67 nM[3]) Calculated Range Calculated Value Reference Compound
Tacrine Experimental Value (Lit: Ki ~35 nM[3]) Calculated Range Calculated Value Reference Compound
Amodiaquine Experimental Value Calculated Range Calculated Value Reference Compound

| Diphenhydramine | Experimental Value (Lit: Ki ~10-100 nM[4]) | Calculated Range | Calculated Value | Reference Compound |

Literature values are provided for context; experimental values should be determined concurrently for the most accurate comparison.

Interpretation and Next Steps

A lower IC50 value signifies higher potency.[13] By comparing the experimentally determined IC50 of this compound to those of the reference compounds, its relative potency can be established.

  • High Potency: An IC50 value in the low nanomolar range, comparable to or better than Metoprine or Tacrine, would classify it as a highly potent HNMT inhibitor worthy of further investigation.

  • Moderate to Low Potency: Higher IC50 values would indicate weaker inhibition.

Following this initial potency screen, crucial next steps include:

  • Determining the Mechanism of Inhibition: Kinetic studies should be performed to ascertain whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the histamine substrate.

  • Assessing Selectivity: The compound should be screened against other methyltransferases and relevant off-targets (e.g., histamine receptors) to determine its selectivity profile.

  • In Vivo Evaluation: If in vitro potency and selectivity are promising, the compound's ability to cross the blood-brain barrier and increase brain histamine levels should be evaluated in animal models.[3]

Conclusion

This guide outlines a scientifically rigorous and logically structured approach to benchmark this compound against known standards. By framing the investigation around the plausible hypothesis of HNMT inhibition, we provide a clear path for elucidating the compound's pharmacological identity. The detailed protocols and data analysis frameworks are designed to ensure the generation of high-quality, reproducible data. Such comparative studies are fundamental to the process of drug discovery, enabling the objective evaluation of novel chemical entities and informing the critical decisions that guide a compound's journey from the laboratory to the clinic.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-imidazol-5-amine hydrochloride
Reactant of Route 2
1-Methyl-1H-imidazol-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.